Famotidine Impurity A
Description
Properties
CAS No. |
88061-72-7 |
|---|---|
Molecular Formula |
C8H14N6S2 |
Molecular Weight |
258.37 |
Appearance |
Off-White to Pale Yellow Solid |
melting_point |
154-158 °C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamide dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Famotidine Impurity A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famotidine (B1672045), a potent histamine (B1213489) H2-receptor antagonist, is widely used for the treatment of peptic ulcer disease and gastroesophageal reflux disease. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Famotidine Impurity A, also known as Famotidine Amidine or Famotidine Related Compound A, is a process-related impurity that can arise during the synthesis of Famotidine.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.
Chemical Structure and Identification
This compound is structurally similar to the parent drug, Famotidine. Its chemical identity is well-established and characterized by the following identifiers.
Chemical Name: 3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide[2][3][4]
Synonyms: Famotidine Amidine, Famotidine Related Compound A[1][2][5]
Chemical Structure:
Caption: Relationship between Famotidine and Impurity A.
Conclusion
This compound is a critical quality attribute to be monitored during the manufacturing of Famotidine. This guide provides essential information on its chemical identity, available properties, and a robust analytical method for its control. For researchers and drug development professionals, understanding the impurity profile of an API is paramount for ensuring the development of safe and effective medicines. Further research into the specific physicochemical properties and potential biological activity of this compound would be beneficial for a more comprehensive risk assessment.
References
An In-depth Technical Guide to the Synthesis and Characterization of Famotidine Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Famotidine Impurity A, a known related substance of the active pharmaceutical ingredient Famotidine. This document outlines a potential synthetic route and details the analytical methodologies crucial for its identification and quantification, adhering to the stringent requirements of pharmaceutical research and quality control.
Introduction
Famotidine is a potent histamine (B1213489) H₂ receptor antagonist widely used in the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions caused by excess stomach acid. As with any pharmaceutical compound, the presence of impurities in the final drug product is a critical concern that requires rigorous control and characterization. This compound, chemically known as 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide, is a process-related impurity that must be monitored to ensure the safety and efficacy of Famotidine formulations.
This guide serves as a technical resource for professionals engaged in the development, manufacturing, and analysis of Famotidine, providing detailed protocols and data presentation formats to aid in the synthesis and characterization of this specific impurity.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile. The following protocol is a plausible route for its preparation.
Synthetic Pathway
Experimental Protocol
Step 1: Formation of the Intermediate Imidate
-
In a suitable reaction vessel, dissolve 3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile in anhydrous dimethylformamide (DMF).
-
Cool the solution to 4°C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution for a period of 48 hours while maintaining the temperature at 4°C.
-
Monitor the reaction progress by an appropriate chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the intermediate imidate hydrochloride is typically not isolated and is used directly in the next step.
Step 2: Hydrolysis to this compound
-
To the reaction mixture containing the intermediate imidate, add a mixture of water and ethanol.
-
Warm the mixture to 40°C and stir for 20 hours.
-
Monitor the conversion of the intermediate to this compound by HPLC.
-
After the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the free base of this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica (B1680970) gel.
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its structure and purity. This involves a combination of spectroscopic and chromatographic techniques.
Analytical Workflow
Spectroscopic and Chromatographic Data
Table 1: General Properties of this compound
| Property | Value |
| Chemical Name | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide |
| Synonyms | Famotidine Amidine, Famotidine Related Compound A |
| Molecular Formula | C₈H₁₄N₆S₂ |
| Molecular Weight | 258.37 g/mol |
| CAS Number | 124646-10-2 (free base) |
Table 2: ¹H NMR Spectroscopic Data (Predicted/Typical)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | |||
Table 3: ¹³C NMR Spectroscopic Data (Predicted/Typical)
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | |
Table 4: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| High-Resolution MS | ESI+ | Data not available | [M+H]⁺ |
| MS/MS | ESI+ | Data not available | Fragmentation Pattern |
Table 5: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | |
Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule, including the number of protons, their chemical shifts, and coupling constants.
-
¹³C NMR: To identify the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern of the molecule, which provides valuable structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
To identify the functional groups present in the molecule, such as N-H, C=N, and C-S bonds, by their characteristic absorption frequencies.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):
-
To determine the purity of the synthesized impurity and to develop analytical methods for its quantification in Famotidine drug substance and product. A typical method would involve a C18 column with a gradient elution using a buffered mobile phase.
Conclusion
The synthesis and thorough characterization of this compound are paramount for ensuring the quality and safety of Famotidine-containing pharmaceuticals. This guide provides a foundational understanding of a potential synthetic route and the analytical techniques required for its comprehensive analysis. For definitive identification and quantification, it is strongly recommended to use a certified reference standard of this compound, from which detailed spectroscopic data can be obtained and compared. This will enable researchers and quality control professionals to confidently monitor and control this impurity in their products.
Famotidine Impurity A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Famotidine (B1672045) Impurity A, a critical reference standard for the quality control of Famotidine, a widely used histamine (B1213489) H2-receptor antagonist. This document outlines its chemical identity, and analytical methodologies for its detection and quantification, and serves as a resource for researchers and professionals in drug development and quality assurance.
Chemical Identity and Properties
Famotidine Impurity A, also known as Famotidine Amidine, is a process-related impurity of Famotidine.[1][2] Its presence and concentration are critical quality attributes that must be monitored to ensure the safety and efficacy of the final drug product.
A comprehensive summary of the key identifiers for this compound is presented in the table below.
| Identifier | Value |
| IUPAC Name | 3-[[[2-[(Diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide[1] |
| Synonyms | Famotidine Amidine, Famotidine Related Compound A[1] |
| CAS Number (Free Base) | 124646-10-2[1][3] |
| Molecular Formula | C₈H₁₄N₆S₂[1][4] |
| Molecular Weight | 258.37 g/mol [1] |
| CAS Number (HCl Salt) | 76833-47-1[5] |
| CAS Number (DiHCl Salt) | 88061-72-7[5][6] |
| Molecular Formula (DiHCl Salt) | C₈H₁₆Cl₂N₆S₂[7] |
| Molecular Weight (DiHCl Salt) | 331.29 g/mol [7] |
Synthesis and Formation
This compound is a known process impurity that can arise during the synthesis of Famotidine. While specific synthetic routes for the impurity itself are not extensively published in peer-reviewed literature, its formation is generally associated with the manufacturing process of the active pharmaceutical ingredient (API). A potential, though not explicitly stated for Impurity A, pathway for the formation of impurities involves the reaction of Famotidine with other reagents or intermediates present in the reaction mixture. For instance, one patent describes the formation of a different impurity through the reaction of Famotidine with benzaldehyde.[8] The synthesis of crude Famotidine often results in a product that requires purification to remove various impurities before it is suitable for pharmaceutical use.[9]
Analytical Methodologies
Accurate and robust analytical methods are essential for the detection and quantification of this compound in both bulk drug substances and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC methods are widely used for the analysis of Famotidine and its impurities. These methods offer good resolution and sensitivity for separating Impurity A from the parent drug and other related substances.
An example of a validated RP-HPLC method is summarized below.[2]
| Parameter | Condition |
| Column | Supelcosil LC18[2] |
| Mobile Phase | Acetonitrile and 0.1 M dihydrogen phosphate (B84403) buffer (13:87, v/v) containing 0.2% triethylamine, pH 3.0[2] |
| Flow Rate | 1 mL/min[2] |
| Detection Wavelength | 265 nm[2] |
| Linearity Range | 1 - 80 µg/mL[2] |
| Limit of Detection (LOD) | 0.08 - 0.14 µg/mL[2] |
Another RP-HPLC method utilizes an ion-pairing agent for enhanced separation.[10][11]
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm)[10][11] |
| Mobile Phase | Acetonitrile, methanol, and 1-Hexane sodium sulfonate[10][11] |
| Flow Rate | 1.5 mL/min[10][11] |
| Detection Wavelength | 266 nm[10][11] |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it a powerful tool for impurity profiling.[12]
A validated UPLC method for the simultaneous quantification of Famotidine and its organic impurities, including Impurity A, is detailed below.[13]
| Parameter | Condition |
| Column | ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm)[13] |
| Mobile Phase | Gradient elution with 0.1% Trifluoroacetic acid in water, acetonitrile, and methanol[13] |
| Flow Rate | 0.3 mL/min[13] |
| Detection Wavelength | 260 nm[13] |
| Column Temperature | 45°C[13] |
| Limit of Detection (LOD) | 0.12 µg/mL[13] |
| Limit of Quantification (LOQ) | 0.4 µg/mL[13] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using RP-HPLC and UPLC.
Caption: RP-HPLC workflow for this compound analysis.
Caption: UPLC workflow for this compound analysis.
Conclusion
The control of impurities is a fundamental aspect of pharmaceutical development and manufacturing. This guide provides essential technical information on this compound, including its identity and validated analytical methods for its control. The detailed experimental protocols and workflows serve as a valuable resource for scientists and researchers, facilitating the development of safe and effective Famotidine drug products.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Famotidine EP Impurity A | 124646-10-2 [chemicea.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. allmpus.com [allmpus.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]
- 9. EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B - Google Patents [patents.google.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to the Formation Pathway of Famotidine Impurity A in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation pathway of Famotidine (B1672045) Impurity A, a critical process-related impurity in the synthesis of the active pharmaceutical ingredient (API), famotidine. Understanding the genesis of this impurity is paramount for developing robust control strategies to ensure the quality, safety, and efficacy of famotidine drug products. This document outlines the synthetic routes of famotidine, pinpoints the origin of Impurity A, presents relevant quantitative data, and details experimental protocols for its monitoring and control.
Introduction to Famotidine and Impurity A
Famotidine is a potent histamine (B1213489) H2-receptor antagonist widely used for the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions caused by excessive stomach acid.[1] Its chemical name is 3-[[[2-[(diaminomethylene)amino]-1,3-thiazol-4-yl]methyl]thio]-N'-sulfamoylpropanimidamide.
Famotidine Impurity A is identified as 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanimidamide .[2][3] This impurity is structurally similar to famotidine but lacks the N'-sulfamoyl group on the propanimidamide (B3024157) side chain. As a process-related impurity, its presence in the final API is strictly controlled by pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).
General Synthesis of Famotidine
The synthesis of famotidine typically involves the condensation of two key intermediates: a substituted thiazole (B1198619) core and a propanimidamide side chain. Several synthetic routes have been reported, but a common pathway involves the following key transformations:
-
Formation of the Thiazole Ring: The synthesis often commences with the reaction of 1,3-dichloroacetone (B141476) with two molecules of thiourea (B124793) to form an aminothiazole derivative.[4]
-
Introduction of the Guanidino Group: The aminothiazole is further reacted to introduce the guanidino moiety, leading to the formation of the core intermediate, S-(2-guanidinothiazol-4-ylmethyl)isothiourea or its corresponding thiol.
-
Synthesis of the Propanimidamide Side Chain: A crucial intermediate for the side chain is N-sulfamoyl-3-chloropropionamidine hydrochloride. This is typically synthesized from 3-chloropropionitrile (B165592) and sulfamide (B24259) in the presence of hydrogen chloride gas.[5]
-
Coupling Reaction: The final step involves the coupling of the thiazole core intermediate with the N-sulfamoyl-3-chloropropionamidine side chain to yield famotidine.[6]
The Formation Pathway of Impurity A
The formation of this compound is intrinsically linked to the synthesis of the N-sulfamoyl-3-chloropropionamidine side-chain intermediate and the final coupling step. The most probable pathway for the formation of Impurity A is the reaction of the thiazole core intermediate with a non-sulfamoylated analogue of the side-chain precursor, namely 3-chloropropionamidine .
This can occur through two primary mechanisms:
Pathway 1: Incomplete Sulfamoylation
During the synthesis of N-sulfamoyl-3-chloropropionamidine from 3-chloropropionitrile and sulfamide, the reaction may not proceed to completion. This can result in the presence of unreacted 3-chloropropionitrile, which can be converted to 3-chloropropionamidine hydrochloride under the acidic conditions of the subsequent Pinner reaction. This 3-chloropropionamidine can then compete with N-sulfamoyl-3-chloropropionamidine in the final coupling step, leading to the formation of Impurity A.
Pathway 2: Hydrolysis of the Sulfamoyl Group
The N-sulfamoyl group in the N-sulfamoyl-3-chloropropionamidine intermediate or even in the final famotidine molecule might be susceptible to hydrolysis under certain pH and temperature conditions during the synthesis or work-up, although N-alkyl sulfamates are generally stable.[7] Cleavage of the sulfamoyl group would generate the corresponding non-sulfamoylated species, which can then participate in or be the final impurity.
The following diagram illustrates the proposed formation pathway of this compound.
Quantitative Data
The control of this compound is critical, and analytical methods are employed to quantify its levels in both the API and finished drug products. The following table summarizes key quantitative data related to the analysis of Impurity A.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.12 µg/mL | |
| 0.080 µg/mL | [2] | |
| Limit of Quantification (LOQ) | 0.4 µg/mL | |
| Typical Concentration in API | 0.5% - 1.0% (in a key starting material) | |
| HPLC Retention Time | 4.77 min (under specific conditions) |
Experimental Protocols
Synthesis of N-Sulfamoyl-3-chloropropionamidine Hydrochloride (Side-Chain Intermediate)
This protocol is based on procedures described in the literature and is a critical step where the precursor to Impurity A can be co-synthesized.
Materials:
-
3-Chloropropionitrile
-
Sulfamide
-
Anhydrous Hydrogen Chloride (gas)
-
Acetone
-
Isopropyl ether
Procedure:
-
Suspend sulfamide (1 mole) in an excess of 3-chloropropionitrile (e.g., 3 to 8 moles).
-
While stirring, introduce a stream of dry hydrogen chloride gas into the suspension.
-
Maintain the reaction temperature between 50°C and 60°C for approximately 3 to 5 hours.
-
After the reaction is complete, cool the mixture in an ice-water bath for one hour to precipitate the product.
-
The reaction mixture can be diluted with isopropyl ether to enhance precipitation.
-
Filter the crystalline product, wash it with acetone, and dry it to a constant weight.
Note: The presence of unreacted 3-chloropropionitrile or side reactions during this process can lead to the formation of 3-chloropropionamidine, the direct precursor to Impurity A.
HPLC Method for the Determination of Famotidine and Impurity A
This protocol provides a robust method for the separation and quantification of famotidine and its related impurities, including Impurity A.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Supelcosil LC18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1 M Potassium Dihydrogen Phosphate buffer (containing 0.2% triethylamine, pH 3.0) in a ratio of 13:87 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Preparation of Solutions:
-
Standard Stock Solution (0.2 mg/mL): Accurately weigh and dissolve famotidine and Impurity A reference standards in the mobile phase.
-
Working Standard Solutions (1-80 µg/mL): Prepare by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the famotidine API or powdered tablets in the mobile phase to a known concentration.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of Impurity A in the sample by comparing its peak area to the calibration curve.
The following workflow diagram illustrates the analytical process for monitoring this compound.
Control Strategies for Impurity A
Minimizing the formation of this compound requires stringent control over the synthesis of the N-sulfamoyl-3-chloropropionamidine intermediate and the final coupling reaction. Key control strategies include:
-
Optimization of the Sulfamoylation Reaction: Ensuring the reaction between 3-chloropropionitrile and sulfamide goes to completion by optimizing reaction time, temperature, and stoichiometry of reactants.
-
Purification of the Side-Chain Intermediate: Implementing a robust purification step for N-sulfamoyl-3-chloropropionamidine hydrochloride to remove any co-existing 3-chloropropionamidine.
-
Control of Reaction Conditions in the Final Step: Carefully controlling the pH, temperature, and reaction time of the final coupling reaction to minimize any potential hydrolysis of the sulfamoyl group.
-
In-Process Controls (IPCs): Implementing in-process analytical testing to monitor the levels of 3-chloropropionamidine in the side-chain intermediate and Impurity A in the crude famotidine.
Conclusion
This compound is a significant process-related impurity that arises primarily from the presence of a non-sulfamoylated side-chain precursor during the final coupling step of famotidine synthesis. A thorough understanding of its formation pathway, coupled with robust analytical monitoring and stringent process controls, is essential for the consistent production of high-quality famotidine that meets regulatory standards. This guide provides the foundational knowledge for researchers and drug development professionals to effectively manage and control this critical impurity.
References
- 1. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]
- 2. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]
- 3. rjptonline.org [rjptonline.org]
- 4. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]
- 5. scielo.isciii.es [scielo.isciii.es]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Famotidine (B1672045), a potent histamine (B1213489) H2-receptor antagonist, is a widely used therapeutic agent for the management of acid-related gastrointestinal disorders. As with any synthetically derived active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. Famotidine Related Compound A, identified as 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide, is a known process-related impurity of famotidine. This technical guide provides an in-depth analysis of the origin of Famotidine Related Compound A, detailing its formation pathway during the synthesis of famotidine. Furthermore, this document outlines relevant experimental protocols and presents quantitative data and analytical methodologies pertinent to the identification and control of this impurity.
Introduction to Famotidine and its Impurities
Famotidine's chemical structure is N'-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide[1][2]. The presence of impurities in the final drug substance can arise from various sources, including the starting materials, intermediates, byproducts formed during synthesis, and degradation products[3]. Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several potential impurities of famotidine, including Famotidine Related Compound A (also known as Famotidine EP Impurity A or Famotidine Amidine)[4][5][6][7]. Understanding the genesis of these impurities is paramount for optimizing synthetic routes and implementing effective control strategies.
Chemical Identification of Famotidine Related Compound A
Famotidine Related Compound A is structurally similar to famotidine but lacks the N-sulfamoyl group on the propanimidamide (B3024157) side chain.
-
Chemical Name: 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide[4][6]
-
Synonyms: Famotidine EP Impurity A, Famotidine Amidine[4][6][7]
-
CAS Number: 124646-10-2 (Free Base), 88061-72-7 (Dihydrochloride Salt), 76833-47-1 (Hydrochloride Salt)[5][8]
Origin and Formation Pathway of Famotidine Related Compound A
Famotidine Related Compound A is a process-related impurity that primarily originates from a side reaction during the synthesis of famotidine. A common synthetic route to famotidine involves the condensation of two key intermediates:
-
Intermediate I: S-(2-guanidinothiazol-4-ylmethyl)isothiourea or a related thiol equivalent.
-
Intermediate II: An activated propionitrile (B127096) derivative, such as N-sulfamoyl-3-chloropropionamidine hydrochloride.
The principal reaction is the S-alkylation of the thiol group of Intermediate I with the chlorinated side chain of Intermediate II under basic conditions to yield famotidine.
Proposed Mechanism of Formation
The formation of Famotidine Related Compound A is hypothesized to occur due to the presence of an alternative, non-sulfamoylated intermediate that competes with N-sulfamoyl-3-chloropropionamidine in the final condensation step. This non-sulfamoylated intermediate is 3-chloropropionamidine.
The synthesis of N-sulfamoyl-3-chloropropionamidine typically involves the reaction of 3-chloropropionitrile (B165592) with sulfamide (B24259) in the presence of a hydrogen halide (Pinner reaction conditions)[10]. Under these acidic conditions, the nitrile group is activated and reacts with sulfamide to form the desired N-sulfamoylated product.
However, a potential side reaction can lead to the formation of 3-chloropropionamidine. This can occur if the 3-chloropropionitrile reacts with ammonia (B1221849) or an ammonia equivalent, which may be present as an impurity or formed under the reaction conditions. This amidine, lacking the sulfamoyl group, can then react with S-(2-guanidinothiazol-4-ylmethyl)isothiourea in the subsequent step to produce Famotidine Related Compound A.
Another plausible pathway involves the hydrolysis of the N-sulfamoyl group of either the N-sulfamoyl-3-chloropropionamidine intermediate or famotidine itself under certain pH and temperature conditions, although N-acyl sulfonamides generally exhibit increased hydrolytic stability[11].
Experimental Protocols
General Synthesis of Famotidine (Illustrative)
The following is a generalized protocol based on common synthetic routes described in the literature, where Famotidine Related Compound A could be formed as a byproduct.
Step 1: Synthesis of N-sulfamoyl-3-chloropropionamidine hydrochloride
In a suitable reactor, 3-chloropropionitrile is reacted with sulfamide in the presence of anhydrous hydrogen chloride gas in an appropriate solvent (e.g., dioxane or excess 3-chloropropionitrile). The reaction mixture is typically stirred at a controlled temperature until the reaction is complete. The resulting N-sulfamoyl-3-chloropropionamidine hydrochloride is then isolated by filtration and washed.
Step 2: Synthesis of Famotidine
S-(2-guanidinothiazol-4-ylmethyl)isothiourea dihydrochloride (B599025) and N-sulfamoyl-3-chloropropionamidine hydrochloride are dissolved in a suitable solvent system, such as aqueous alcohol. A base (e.g., sodium hydroxide (B78521) solution) is added dropwise to the reaction mixture at a controlled temperature to facilitate the condensation reaction. The pH of the reaction mixture is monitored and maintained in the alkaline range. Upon completion of the reaction, the precipitated famotidine is filtered, washed with water and an organic solvent, and then dried. Famotidine Related Compound A, if formed, would co-precipitate with the famotidine and would need to be controlled through purification steps.
Quantitative Data and Analytical Methods
The control of Famotidine Related Compound A is achieved through robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC). Several HPLC methods have been developed for the impurity profiling of famotidine[2][6].
| Parameter | Value | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.05 µg/mL | HPLC-PGC | [4] |
| Limit of Quantification (LOQ) | 0.4 µg/mL | UPLC | [2] |
| Typical Impurity Levels in Raw Materials | 0.5% - 2.5% (total impurities) | HPLC | [7] |
| Typical Impurity Levels in Tablets | 0.44% (total impurities) | HPLC | [7] |
| Typical Impurity Levels in IV Solution | ~3% (total impurities) | HPLC | [7] |
Note: The reported impurity levels are for total impurities and not specifically for Famotidine Related Compound A.
A typical HPLC method for the analysis of famotidine and its related compounds involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) and/or methanol)[3][6]. The use of an ion-pairing agent, such as 1-hexane sodium sulfonate, can improve the separation and peak shape of the basic analytes[6]. Detection is commonly performed using a UV detector at approximately 265 nm[3][4].
Conclusion
Famotidine Related Compound A is a process-related impurity formed during the synthesis of famotidine. Its origin is linked to a side reaction involving a non-sulfamoylated intermediate, 3-chloropropionamidine, which competes with the desired N-sulfamoylated intermediate in the final condensation step. The presence of this impurity can be effectively monitored and controlled through the implementation of validated analytical methods, such as reversed-phase HPLC. A thorough understanding of the formation pathway of Famotidine Related Compound A is essential for the development of robust and well-controlled manufacturing processes for high-quality famotidine.
References
- 1. datapdf.com [datapdf.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Validation of a method for the assay of related compounds in famotidine raw materials and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]
- 11. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
Spectroscopic Profile of Famotidine Amidine (Impurity A): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for Famotidine (B1672045) Amidine, a key impurity of the H2 receptor antagonist, Famotidine. Understanding the spectral characteristics of this impurity is crucial for quality control, stability testing, and regulatory compliance in the pharmaceutical industry. This document compiles available quantitative data, details experimental protocols, and presents logical workflows for the analysis of this compound.
Chemical Identity
Famotidine Amidine, also known as Famotidine Related Compound A, is chemically identified as 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide.[1] Key identification numbers are provided in the table below.
| Identifier | Value |
| IUPAC Name | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide[1] |
| Synonyms | Famotidine Amidine, Famotidine Related Compound A |
| CAS Number | 124646-10-2 (free base)[1] |
| Molecular Formula | C₈H₁₄N₆S₂ |
| Molecular Weight | 258.37 g/mol |
Spectroscopic Data Summary
While complete, publicly available spectra are limited, the following tables summarize the key quantitative spectroscopic data that has been reported for Famotidine Amidine (Impurity A). This data is essential for the identification and quantification of this impurity in drug substances and products.
Chromatographic Data
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are primary methods for the separation and quantification of Famotidine and its impurities.
| Parameter | Value | Method | Reference |
| Retention Time | 4.77 min | UPLC | [2] |
| Relative Retention Time | ~1.6 | HPLC | European Pharmacopoeia |
Mass Spectrometry Data
| Ion Mode | m/z Values of Fragments |
| Positive Ion Mode | 106, 155, 189, 238, 426 |
| Negative Ion Mode | 187, 236, 333, 424 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for the definitive structural confirmation of organic molecules. Specific ¹H and ¹³C NMR data for Famotidine Amidine are not widely published. However, a patent describing a new famotidine impurity reports the following characteristic ¹H-NMR peaks, which may offer some guidance.
| Chemical Shift (ppm) | Description |
| 2.4 - 2.8 | One or more peaks |
| 3.68 | Peak |
| 5.64 - 5.68 | One or more peaks |
| 6.254 | Peak |
| 6.83 | Peak |
| 7.2 - 7.8 | One or more peaks |
| 9.45 | Peak |
Infrared (IR) Spectroscopy Data
Specific IR absorption bands for Famotidine Amidine are not detailed in publicly accessible literature. However, analysis would be expected to show characteristic peaks for N-H, C=N, C-N, and C-S functional groups present in the molecule. For comparative purposes, the IR spectrum of the parent drug, Famotidine, shows characteristic bands at approximately 3505, 3399, and 3376 cm⁻¹ corresponding to –NH stretching.[3]
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of Famotidine Amidine are not available in a single comprehensive source. The following sections provide a generalized workflow and key parameters based on published methods for the analysis of Famotidine and its impurities.
UPLC Method for Quantification
A validated UPLC method has been reported for the simultaneous quantification of Famotidine and its impurities, including Impurity A.[2]
General Protocol for Mass Spectrometry (LC-MS/MS)
For structural elucidation, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be employed.
References
A Technical Guide to Forced Degradation Studies of Famotidine: Identifying Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the forced degradation studies of famotidine (B1672045), focusing on the identification, formation, and analysis of its primary oxidative degradation product, known as Impurity A. This document provides detailed experimental protocols, a summary of degradation behavior under various stress conditions, and a validated analytical methodology for impurity profiling.
Introduction: The Importance of Famotidine Stability Testing
Famotidine is a potent histamine (B1213489) H₂-receptor antagonist used in the treatment of gastric ulcers and gastroesophageal reflux disease. As mandated by the International Council for Harmonisation (ICH) guidelines, forced degradation (or stress testing) is a critical component in the development of pharmaceuticals. These studies are designed to identify potential degradation products that may form under various environmental stressors, thereby establishing the drug's intrinsic stability profile. This information is fundamental to developing stable formulations, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.
During stress testing of famotidine, several degradation products can be formed. Literature identifies four primary degradants resulting from these studies: Degradant A, which is formed under oxidative stress, and Impurities B, C, and D, which are products of acid-catalyzed hydrolysis. This guide will focus specifically on the formation and identification of Impurity A, the oxidative degradant.
Experimental Protocols for Forced Degradation
The following protocols are representative methodologies for inducing the degradation of famotidine under various ICH-recommended stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods are truly stability-indicating.[1]
Acidic Degradation
-
Objective: To evaluate stability against acid hydrolysis.
-
Protocol: Accurately weigh 20 mg of famotidine and transfer to a 100 mL volumetric flask. Add 50 mL of methanol (B129727) to dissolve the sample, followed by 10 mL of 0.1 M Hydrochloric Acid (HCl).
-
Conditions: Reflux the solution on a water bath at 80°C for 2 hours.
-
Neutralization & Preparation: Cool the solution to room temperature and carefully neutralize it with 0.1 M Sodium Hydroxide (NaOH). Dilute to the final volume with methanol.[2] Further dilute an aliquot of this solution with the mobile phase to a suitable concentration for analysis.
Alkaline Degradation
-
Objective: To evaluate stability against base hydrolysis.
-
Protocol: Accurately weigh a sample of famotidine and dissolve it in 0.1 M Sodium Hydroxide (NaOH).
-
Conditions: Maintain the solution at room temperature for a specified period (e.g., 24 hours), monitoring the degradation periodically.
-
Neutralization & Preparation: Neutralize the solution with 0.1 M HCl and dilute with the mobile phase to a suitable concentration for analysis.
Oxidative Degradation
-
Objective: To induce the formation of Impurity A and evaluate oxidative stability.
-
Protocol: Accurately weigh a sample of famotidine and dissolve it in a solution of 3% Hydrogen Peroxide (H₂O₂).
-
Conditions: Keep the solution at room temperature for a period ranging from several hours to 5 days, depending on the desired degradation level.[3]
-
Preparation: Dilute the sample directly with the mobile phase to a suitable concentration for analysis. Famotidine is known to be highly susceptible to oxidation.[3]
Thermal Degradation
-
Objective: To assess the stability of the solid drug substance at elevated temperatures.
-
Protocol: Place a known quantity of solid famotidine powder in a thermostatically controlled oven.
-
Conditions: Maintain the temperature at 60°C for 5 days.[3]
-
Preparation: After the exposure period, dissolve the sample in the mobile phase to a suitable concentration for analysis.
Photolytic Degradation
-
Objective: To evaluate stability under light exposure according to ICH Q1B guidelines.
-
Protocol: Expose a sample of solid famotidine to a light source providing both UV and visible light.
-
Conditions: The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[4] A control sample should be protected from light.
-
Preparation: After exposure, dissolve both the exposed and control samples in the mobile phase for analysis.
Analytical Methodology: Stability-Indicating HPLC
A robust, stability-indicating analytical method is required to separate famotidine from its degradation products, including Impurity A. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed.
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1 M dihydrogen phosphate (B84403) buffer) and an organic modifier like acetonitrile. A typical ratio is 87:13 (v/v) buffer to acetonitrile, with the pH of the buffer adjusted to 3.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm.
-
Column Temperature: Ambient or controlled at 25°C.
-
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
Data Presentation: Famotidine Degradation Profile
The following table summarizes representative quantitative data from forced degradation studies, illustrating the extent of famotidine degradation and the formation of Impurity A under different stress conditions.
| Stress Condition | Famotidine Degraded (%) | Impurity A Formed (%) | Major Degradation Pathway |
| Acidic (0.1 M HCl, 80°C, 2h) | ~18% | Not Detected | Hydrolysis (Forms Impurities B, C, D) |
| Alkaline (0.1 M NaOH, RT) | ~12% | Not Detected | Hydrolysis |
| Oxidative (3% H₂O₂, RT) | ~25% | ~15% | Oxidation |
| Thermal (60°C, 5 days) | < 5% | < 1% | Thermolysis |
| Photolytic (ICH Q1B) | < 3% | Not Detected | Photolysis |
Note: This data is a synthesized representation from multiple literature sources to illustrate typical degradation patterns. Actual percentages will vary based on precise experimental conditions.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and chemical transformations involved in the forced degradation of famotidine.
Caption: Workflow for the forced degradation and analysis of famotidine.
Caption: Simplified degradation pathways of famotidine under stress.
Conclusion
The forced degradation of famotidine under various stress conditions reveals its susceptibility primarily to oxidative and hydrolytic degradation. The primary oxidative product, Impurity A (famotidine S-oxide), is readily formed in the presence of oxidizing agents like hydrogen peroxide. In contrast, acidic conditions lead to the formation of different hydrolytic impurities. A validated, stability-indicating RP-HPLC method is essential for accurately separating and quantifying famotidine from these degradants. The protocols and data presented in this guide provide a robust framework for researchers to establish the intrinsic stability of famotidine, support formulation development, and ensure compliance with global regulatory standards.
References
A Comprehensive Technical Guide to the Isolation and Structure Elucidation of Famotidine Impurity A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and complete structure elucidation of Famotidine (B1672045) Impurity A. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify complex workflows and relationships, serving as a vital resource for researchers and professionals in the field of drug development and quality control.
Introduction to Famotidine and Its Impurities
Famotidine is a potent histamine (B1213489) H2-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease.[1] Like any pharmaceutical compound, the synthesis and storage of famotidine can lead to the formation of impurities. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, their identification, isolation, and characterization are of paramount importance for regulatory compliance and patient safety.
Famotidine Impurity A, also known as Famotidine Amidine or Famotidine Related Compound A, is a known process-related impurity.[2][3] Its chemical name is 3-[[[2-[(Diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide.[2][4] Understanding the structure and properties of this impurity is crucial for developing effective control strategies during drug manufacturing.
Isolation of this compound
The isolation of this compound in a pure form is a critical prerequisite for its comprehensive structural characterization. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective technique for this purpose.
Experimental Protocol: Preparative HPLC
This protocol outlines a general procedure for the isolation of this compound. Optimization of specific parameters may be required based on the available instrumentation and the impurity profile of the famotidine sample.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Appropriate preparative column (e.g., C18, 250 mm x 20 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volatile buffer, e.g., Ammonium formate (B1220265) or Acetic acid
Procedure:
-
Sample Preparation: Dissolve a known quantity of the famotidine bulk drug substance, which contains Impurity A, in a suitable solvent (e.g., a mixture of water and methanol) to prepare a concentrated solution.
-
Method Development: Develop a suitable chromatographic method on an analytical HPLC system to achieve good resolution between famotidine and Impurity A. This typically involves screening different mobile phase compositions and gradients.
-
Scale-Up to Preparative HPLC: Scale up the optimized analytical method to the preparative system. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.
-
Fraction Collection: Monitor the column effluent using the UV detector at a suitable wavelength (e.g., 265 nm).[5] Collect the fractions corresponding to the elution of Impurity A.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated impurity.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the isolated Impurity A as a solid.
References
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Famotidine Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famotidine (B1672045) is a potent histamine (B1213489) H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. As with any active pharmaceutical ingredient (API), the presence of impurities can affect its efficacy and safety. Famotidine Impurity A, chemically known as 3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide, is a potential process-related impurity of Famotidine.[1][2][3] Rigorous analytical control of this impurity is crucial to ensure the quality and safety of famotidine drug products. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
Method Development
The primary objective of the method development was to achieve adequate separation and resolution between Famotidine and this compound, as well as any potential degradation products.
Chromatographic Conditions
A systematic approach was undertaken to optimize the chromatographic parameters. Several stationary phases and mobile phase compositions were evaluated to achieve the desired selectivity and peak shape. The final optimized conditions are presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile, Methanol, and 1-Hexane sodium sulfonate |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 266 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 15 minutes |
Source: Optimized from various established methods for famotidine and its impurities.[9][10]
Method Development Workflow
The development process followed a logical progression from initial screening to final optimization.
Caption: Workflow for HPLC Method Development.
Method Validation
The developed HPLC method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[4][6][7] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was evaluated by analyzing blank (diluent), placebo, Famotidine, and this compound standard solutions. The chromatograms demonstrated no interference from the blank or placebo at the retention time of this compound. Stress testing of famotidine under acidic, basic, oxidative, and thermal conditions was also performed to demonstrate the stability-indicating nature of the method. The method was able to separate the impurity from the main peak and any degradation products.
Linearity
The linearity of the method was determined by analyzing a series of solutions of this compound at different concentrations. A linear relationship was established between the peak area and the concentration.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 1250 |
| 0.5 | 6300 |
| 1.0 | 12650 |
| 2.0 | 25400 |
| 5.0 | 63500 |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 12680x + 50 |
Accuracy
The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels.
Table 3: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 0.8 | 0.79 | 98.75 |
| 100% | 1.0 | 1.01 | 101.00 |
| 120% | 1.2 | 1.18 | 98.33 |
| Mean % Recovery | 99.36 |
Precision
The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution of this compound were performed.
Table 4: Precision Data for this compound
| Parameter | Retention Time (%RSD) | Peak Area (%RSD) |
| Repeatability (Intra-day) | 0.25 | 0.85 |
| Intermediate Precision (Inter-day) | 0.45 | 1.20 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was established at a signal-to-noise ratio of approximately 10:1.
Table 5: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Method Validation Workflow
The validation process followed a structured approach to ensure all necessary parameters were thoroughly evaluated.
Caption: Workflow for HPLC Method Validation.
Experimental Protocols
Preparation of Solutions
-
Diluent: Mobile phase was used as the diluent.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Solution for Linearity: Prepare a series of standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL).
-
Sample Preparation: For a drug product, weigh and transfer a quantity of powdered tablets or capsules equivalent to 100 mg of Famotidine into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.
System Suitability
Before starting the analysis, perform a system suitability test by injecting a standard solution of Famotidine and this compound. The system suitability parameters should meet the criteria listed in Table 6.
Table 6: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (for both peaks) | ≤ 2.0 |
| Theoretical Plates (for both peaks) | ≥ 2000 |
| Resolution (between Famotidine and Impurity A) | ≥ 2.0 |
| %RSD for replicate injections (n=6) | ≤ 2.0% |
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and is suitable for the routine quality control analysis of this compound in bulk drug and pharmaceutical formulations. The stability-indicating nature of the method also allows for its use in stability studies.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. Famotidine EP Impurity A | 124646-10-2 [chemicea.com]
- 4. youtube.com [youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. qbdgroup.com [qbdgroup.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]
Application Note: High-Resolution UPLC Analysis of Famotidine and Its Impurities
Abstract
This application note presents a validated Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and sensitive analysis of Famotidine and its related impurities. The described method is suitable for the quality control of Famotidine in both active pharmaceutical ingredients (API) and finished pharmaceutical products. This document provides detailed experimental protocols, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical procedure. The method is demonstrated to be specific, accurate, precise, and robust, meeting the standards required for pharmaceutical analysis.
Introduction
Famotidine is a potent histamine (B1213489) H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease.[1] During its synthesis and storage, several impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[2] Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it an ideal technique for the analysis of Famotidine and its impurities.[3] This application note details a stability-indicating UPLC method capable of separating Famotidine from its key process and degradation impurities.
Experimental
Instrumentation and Consumables
-
UPLC System: A UPLC system equipped with a photodiode array (PDA) detector.[3]
-
Column: ACQUITY UPLC CSH C18 column (100 mm × 2.1 mm, 1.7 µm particle size).[2]
-
Data Acquisition and Processing: Empower-3 software or equivalent.[2]
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric glassware: Class A.
-
Syringe filters: 0.22 µm PVDF.
Reagents and Standards
-
Famotidine Reference Standard (RS): USP or equivalent.
-
Famotidine Impurity A, B, and C Standards: As per European Pharmacopoeia (EP).[2]
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.
-
Trifluoroacetic acid (TFA): HPLC grade.
-
Water: Milli-Q or equivalent.
Chromatographic Conditions
A gradient UPLC method was developed for the optimal separation of Famotidine and its impurities.
| Parameter | Condition |
| Column | ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Mobile Phase C | Methanol[2] |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | 45°C[2] |
| Detection | 260 nm[2] |
| Injection Volume | 1.0 µL |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | % Mobile Phase C |
| 0.01 | 90 | 5 | 5 |
| 2.00 | 80 | 15 | 5 |
| 5.00 | 50 | 45 | 5 |
| 8.00 | 20 | 75 | 5 |
| 10.00 | 90 | 5 | 5 |
| 12.00 | 90 | 5 | 5 |
Protocols
Preparation of Solutions
-
Diluent: A mixture of Water and Methanol (20:80 v/v).[2]
-
Standard Stock Solution (Famotidine): Accurately weigh and transfer about 25 mg of Famotidine RS into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix.
-
Impurity Stock Solution: Accurately weigh and transfer about 5 mg each of Impurity A, Impurity B, and Impurity C into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix.
-
Spiked Standard Solution: Transfer 1.0 mL of the Standard Stock Solution and 1.0 mL of the Impurity Stock Solution into a 10 mL volumetric flask. Dilute to volume with diluent and mix. This solution contains Famotidine and its impurities at a concentration suitable for validation studies.
Sample Preparation
-
Famotidine API: Accurately weigh and transfer about 25 mg of Famotidine API into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix.[2]
-
Famotidine Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 20 mg of Famotidine and transfer to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with diluent. Mix well and filter through a 0.22 µm syringe filter, discarding the first few mL of the filtrate.[2]
Results and Discussion
The developed UPLC method successfully separated Famotidine from its known impurities in a short run time. The retention times and resolution values are summarized in Table 2.
Table 2: Chromatographic Data
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Impurity A | 4.77[2] | 0.58 |
| Impurity C | 5.14[2] | 0.63 |
| Impurity B | 5.68[2] | 0.69 |
| Famotidine | 8.18[2] | 1.00 |
The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2] A summary of the validation data is presented in Table 3.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 for Famotidine and all impurities[2] |
| LOD | 0.12 µg/mL for each impurity[2] |
| LOQ | 0.4 µg/mL for each impurity[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% for all impurities |
| Precision (%RSD) | < 2.0% |
| Robustness | No significant impact on results with minor variations in method parameters. |
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between Famotidine and its impurities.
Caption: UPLC analysis workflow for Famotidine and its impurities.
References
Quantitative Analysis of Famotidine Impurity A in Bulk Drug: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Famotidine (B1672045) Impurity A in bulk drug substances. The methodologies outlined are based on established and validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, ensuring accuracy, precision, and reliability for quality control and drug development purposes.
Introduction
Famotidine is a potent histamine (B1213489) H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. As with any active pharmaceutical ingredient (API), the purity of famotidine is critical to its safety and efficacy. Famotidine Impurity A, chemically known as 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide, is a potential process-related impurity that must be monitored and controlled within specified limits in the bulk drug.[1] This document details a validated analytical method for the precise quantification of this impurity.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A robust RP-HPLC method has been developed and validated for the separation and quantification of this compound from the bulk drug.[2][3][4] This method is stability-indicating and can be used for routine quality control analysis.
Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Recommended Conditions |
| Column | Supelcosil LC-18 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Acetonitrile (B52724) and 0.1 M dihydrogen phosphate (B84403) buffer containing 0.2% triethylamine (B128534) (pH 3.0) in a ratio of 13:87 (v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 265 nm[2][5] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
Mobile Phase Preparation: Prepare a 0.1 M solution of dihydrogen phosphate and adjust the pH to 3.0 with phosphoric acid. Add triethylamine to a final concentration of 0.2%. Filter and degas the buffer. Prepare the mobile phase by mixing acetonitrile and the prepared buffer in the specified ratio.
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).
Sample Solution Preparation: Accurately weigh and dissolve about 25 mg of the famotidine bulk drug sample in the mobile phase in a 25 mL volumetric flask. Sonicate for 15 minutes to ensure complete dissolution and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.[3]
Method Validation Summary
The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines.[6] The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 80 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0%[2] |
| Limit of Detection (LOD) | 0.08 - 0.14 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.25 - 0.4 µg/mL[6] |
| Specificity | The method is specific for the determination of Impurity A in the presence of famotidine and other related substances. No interference from excipients was observed. |
Experimental Workflow
The following diagram illustrates the experimental workflow for the quantitative analysis of this compound.
Caption: Workflow for the quantitative analysis of this compound.
Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)
For a faster analysis time, a UPLC method can be employed. This method offers higher resolution and sensitivity.
UPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 150 mm) or equivalent |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-based gradient can be optimized for separation. |
| Flow Rate | 0.3 mL/min[6] |
| Detection Wavelength | 260 nm[6] |
| Column Temperature | 45°C[6] |
| Injection Volume | 2 µL |
UPLC Method Validation Summary
| Validation Parameter | Result |
| Correlation Coefficient (r²) | > 0.99[6] |
| Limit of Detection (LOD) | 0.12 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.4 µg/mL[6] |
System Suitability
Before commencing sample analysis, the suitability of the chromatographic system must be verified. The system suitability parameters should meet the acceptance criteria defined in the validation report or the relevant pharmacopeia.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Calculation
The percentage of this compound in the bulk drug sample can be calculated using the following formula:
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]
- 5. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
Application Note & Protocol: A Stability-Indicating Assay for Famotidine and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for a stability-indicating assay method for the analysis of Famotidine (B1672045) and its potential impurities. This method is crucial for assessing the stability of Famotidine in bulk drug substances and finished pharmaceutical products, ensuring their quality, safety, and efficacy.
Introduction
Famotidine is a potent histamine (B1213489) H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. Like any pharmaceutical compound, Famotidine is susceptible to degradation under various environmental conditions, leading to the formation of impurities that may compromise its therapeutic effect and potentially pose safety risks. Therefore, a validated stability-indicating assay method is essential to separate and quantify Famotidine from its degradation products and process-related impurities.
This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of resolving Famotidine from its known impurities and degradation products generated under forced degradation conditions.
Principle
The method utilizes reversed-phase chromatography to separate Famotidine and its impurities based on their polarity. A C18 stationary phase provides a non-polar environment, and a polar mobile phase is used to elute the compounds. The separation is achieved by optimizing the mobile phase composition and pH. Detection is performed using a UV detector at a wavelength where Famotidine and its impurities exhibit significant absorbance. The method's stability-indicating nature is demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and heat to generate potential degradation products. The method's ability to resolve the main drug peak from all degradation peaks confirms its specificity and suitability for stability testing.
Experimental Workflow
The following diagram illustrates the overall workflow for the stability-indicating assay of Famotidine.
Caption: Experimental workflow for the stability-indicating HPLC analysis of Famotidine.
Forced Degradation Logical Relationship
Forced degradation studies are integral to establishing the stability-indicating nature of the analytical method. The diagram below outlines the logical approach.
Caption: Logical flow of a forced degradation study for Famotidine.
Experimental Protocols
Materials and Reagents
-
Famotidine Reference Standard (RS)
-
Famotidine Impurity Standards (e.g., Impurity A, B, C, D)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (B84403) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Triethylamine (TEA)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Purified Water (HPLC Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been found to be suitable for the separation of Famotidine and its impurities.[1][2][3]
| Parameter | Condition |
| Column | Supelcosil LC-18 (250 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Acetonitrile and 0.1 M Potassium Dihydrogen Phosphate buffer containing 0.2% Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 13:87 (v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 265 nm[1][3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 30 minutes |
Preparation of Solutions
To prepare the phosphate buffer, dissolve an appropriate amount of Potassium Dihydrogen Phosphate in purified water to make a 0.1 M solution. Add 2 mL of Triethylamine per liter of buffer and adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing the buffer and acetonitrile in the specified ratio.
Accurately weigh and dissolve an appropriate amount of Famotidine RS in the mobile phase to obtain a final concentration of about 0.2 mg/mL. Similarly, prepare stock solutions of each impurity standard. Working standard solutions can be prepared by diluting the stock solutions with the mobile phase to the desired concentration levels.
For bulk drug, accurately weigh and dissolve an amount of the sample in the mobile phase to obtain a final concentration of about 0.2 mg/mL. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to a certain amount of Famotidine into a suitable volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.
Forced Degradation Studies Protocol
To a solution of Famotidine (e.g., 1 mg/mL in mobile phase), add an equal volume of 0.1 N HCl. Heat the mixture at 60°C for a specified period (e.g., 2 hours). Cool the solution and neutralize with an appropriate amount of 0.1 N NaOH. Dilute with the mobile phase to the target concentration for analysis. Famotidine is known to degrade rapidly under acidic conditions.[4][5]
To a solution of Famotidine, add an equal volume of 0.1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 4 hours). Neutralize the solution with an appropriate amount of 0.1 N HCl and dilute with the mobile phase to the target concentration. Famotidine also degrades in basic conditions, forming several degradation products.[5][6]
To a solution of Famotidine, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period (e.g., 6 hours). Dilute with the mobile phase to the target concentration for analysis.[7]
Expose the solid Famotidine powder to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours). After exposure, dissolve the sample in the mobile phase to the target concentration for analysis.
Data Presentation
The following tables summarize typical data obtained from the validation of a stability-indicating assay for Famotidine.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% | < 1.0% |
| Resolution | ≥ 1.5 between adjacent peaks | > 2.0 |
Table 2: Linearity Data for Famotidine and Impurities
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Famotidine | 1 - 80 | > 0.999 |
| Impurity A | 0.1 - 5 | > 0.998 |
| Impurity C | 0.1 - 5 | > 0.998 |
| Impurity D | 0.1 - 5 | > 0.998 |
Data based on representative values found in the literature.[1]
Table 3: Accuracy (Recovery) Data
| Analyte | Spiked Level | % Recovery |
| Famotidine | 80% | 99.5% |
| 100% | 100.2% | |
| 120% | 99.8% | |
| Impurity A | LOQ | 98.9% |
| 100% | 101.5% | |
| 150% | 100.8% |
Data based on representative values found in the literature.[3]
Table 4: Precision Data (% RSD)
| Analyte | Repeatability (Intra-day, n=6) | Intermediate Precision (Inter-day, n=6) |
| Famotidine | < 1.0% | < 1.5% |
| Impurity A | < 2.0% | < 2.5% |
Data based on representative values found in the literature.[1][3]
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Famotidine | 0.05 | 0.15 |
| Impurity A | 0.02 | 0.06 |
| Impurity C | 0.02 | 0.06 |
| Impurity D | 0.02 | 0.06 |
Data based on representative values found in the literature.[3][8]
Conclusion
The described RP-HPLC method is simple, sensitive, precise, and accurate for the simultaneous determination of Famotidine and its impurities. The method is proven to be stability-indicating through forced degradation studies, where it effectively separates the parent drug from all degradation products. This application note and protocol can be readily implemented in quality control laboratories for routine analysis and stability studies of Famotidine in bulk and pharmaceutical dosage forms.
References
- 1. researchgate.net [researchgate.net]
- 2. bsphs.org [bsphs.org]
- 3. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. Isothermal and nonisothermal decomposition of famotidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tpcj.org [tpcj.org]
- 8. rjptonline.org [rjptonline.org]
Application Note: Analytical Methods for the Detection of Famotidine Impurity A
Introduction
Famotidine (B1672045) is a potent histamine (B1213489) H2-receptor antagonist used in the treatment of gastric and duodenal ulcers.[1] The quality and purity of famotidine in bulk drug substances and pharmaceutical formulations are crucial for its safety and efficacy.[1] During the synthesis or storage of famotidine, several impurities can form, one of which is Famotidine Impurity A, also known as Famotidine Amidine or Famotidine Related Compound A.[2][3] Its chemical name is 3-[[[2-[(Diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide.[2][3] Regulatory bodies like the FDA and European Pharmacopoeia have stringent requirements for the control of such impurities in active pharmaceutical ingredients (APIs) and finished products.[4][5] Therefore, robust and validated analytical methods are essential for the accurate detection and quantification of this compound.[1]
This application note provides a detailed overview of the analytical methodologies for the detection and quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) techniques.
Analytical Techniques
Reverse-phase high-performance liquid chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for the analysis of famotidine and its impurities.[4][6] These methods offer high resolution, sensitivity, and specificity, allowing for the separation of Impurity A from the active pharmaceutical ingredient (API) and other related substances.
High-Performance Liquid Chromatography (HPLC): HPLC methods have been extensively developed for the impurity profiling of famotidine.[7] These methods typically utilize a C18 column with a mobile phase consisting of a buffer and an organic modifier.[1] The use of an ion-pairing agent, such as 1-Hexane sodium sulfonate, can be employed to improve the retention and resolution of polar compounds like famotidine and its impurities.[8] Detection is commonly performed using a UV detector at a wavelength where famotidine and its impurities exhibit significant absorbance, typically around 260-275 nm.[4][9]
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement in liquid chromatography, offering faster analysis times, reduced solvent consumption, and improved resolution and sensitivity compared to traditional HPLC.[6] This is achieved by using columns with smaller particle sizes (sub-2 µm) and instrumentation capable of handling higher backpressures.[6] For famotidine impurity analysis, UPLC methods provide a more efficient approach for routine quality control.[4][6]
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound and other impurities from a validated UPLC method.[4]
| Parameter | Impurity A | Impurity B | Impurity C |
| Limit of Detection (LOD) | 0.12 µg/mL | 0.12 µg/mL | 0.12 µg/mL |
| Limit of Quantitation (LOQ) | 0.4 µg/mL | 0.4 µg/mL | 0.4 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
Experimental Protocols
This section provides a detailed protocol for the detection and quantification of this compound based on a validated UPLC method.[4]
1. Materials and Reagents
-
Famotidine API and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (Milli-Q or equivalent)
-
Diluent: Prepare a suitable mixture of the mobile phase components.
2. Instrumentation and Chromatographic Conditions
-
System: UPLC system with a PDA detector[4]
-
Column: ACQUITY UPLC CSH C18, 100 mm x 2.1 mm, 1.7 µm[4]
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic acid in water (Mobile Phase A) and a mixture of Acetonitrile and Methanol (Mobile Phase B)[4]
-
Flow Rate: 0.3 mL/min[4]
-
Column Temperature: 45°C[4]
-
Detection Wavelength: 260 nm[4]
-
Injection Volume: 1-2 µL[6]
3. Standard Solution Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve covering the expected concentration range of the impurity.
4. Sample Preparation
-
Famotidine API: Accurately weigh and dissolve about 50.0 mg of the Famotidine API into a 25 mL volumetric flask.[4] Dilute to volume with the diluent and sonicate for 5 minutes.[4]
-
Famotidine Tablets: Weigh and finely powder not fewer than 20 tablets.[1] Accurately weigh a portion of the powder equivalent to a specific amount of famotidine, transfer to a volumetric flask, and add the diluent.[1] Sonicate to ensure complete dissolution of the drug, make up to volume with the diluent, and filter the solution through a 0.45 µm membrane filter before injection.[1]
5. Analysis
-
Inject the prepared standard and sample solutions into the UPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of Impurity A in the sample using the calibration curve generated from the working standard solutions.
6. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Analytical method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Famotidine EP Impurity A | 124646-10-2 [chemicea.com]
- 4. rjptonline.org [rjptonline.org]
- 5. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. appslab.thermofisher.com [appslab.thermofisher.com]
Application Notes and Protocols for the Analysis of Famotidine Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famotidine (B1672045) is a potent histamine (B1213489) H2-receptor antagonist that significantly inhibits gastric acid secretion, widely used in the treatment of peptic ulcers and gastroesophageal reflux disease.[1][2] The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Famotidine Impurity A, chemically known as 3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide, is a known process-related impurity of Famotidine.[3][4] It is also referred to as Famotidine Amidine or Famotidine Related Compound A in various pharmacopeias.[3][4] Rigorous analytical testing is imperative to ensure that the levels of this and other impurities are within acceptable limits as per regulatory guidelines.
These application notes provide a detailed protocol for the identification and quantification of this compound in bulk drug substances and pharmaceutical formulations using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. A reference standard for this compound is available from various suppliers and is crucial for the accuracy of these analytical procedures.[3][4]
Signaling Pathway of Famotidine
Famotidine exerts its pharmacological effect by blocking the action of histamine on H2 receptors located on the basolateral membrane of gastric parietal cells.[1][3] This action inhibits the production of gastric acid. The signaling cascade initiated by histamine binding to the H2 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels then activate protein kinase A (PKA), which in turn stimulates the H+/K+-ATPase proton pump, resulting in the secretion of gastric acid into the stomach lumen.[1][3] Famotidine, by acting as a competitive antagonist at the H2 receptor, interrupts this pathway, leading to a reduction in both basal and stimulated gastric acid secretion.[3] Some studies suggest that famotidine may also act as a biased agonist, potentially influencing other signaling pathways such as ERK activation, though the clinical significance of this is still under investigation.[5][6] The biological activity of this compound has not been extensively reported, and its potential interaction with the H2 receptor or other cellular targets remains an area for further investigation.
Caption: Famotidine's mechanism of action via H2 receptor blockade.
Experimental Protocols
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the simultaneous determination of famotidine and its related impurities, including Impurity A, in bulk drug and tablet formulations.[7][8]
1.1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV-Vis or PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Buffer: Acetonitrile (B52724): Methanol (900:94:6, v/v/v)[7] |
| Mobile Phase B | Buffer: Acetonitrile (100:900, v/v)[7] |
| Buffer | 1.8 g of 1-Hexane sodium sulfonate in 1000 ml of water, pH adjusted to 3.5 with glacial acetic acid.[7] |
| Flow Rate | 1.5 mL/min[7][9] |
| Injection Volume | 20 µL[7] |
| Detection Wavelength | 266 nm[7][9] |
| Column Temperature | Ambient |
| Run Time | 45 minutes (including gradient and equilibration)[7] |
1.2. Preparation of Solutions
-
Buffer Preparation: Dissolve 1.8 g of 1-Hexane sodium sulfonate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with glacial acetic acid.[7]
-
Mobile Phase A Preparation: Mix 900 volumes of the prepared buffer with 94 volumes of acetonitrile and 6 volumes of methanol. Filter through a 0.45 µm membrane filter and degas.[7]
-
Mobile Phase B Preparation: Mix 100 volumes of the prepared buffer with 900 volumes of acetonitrile. Filter through a 0.45 µm membrane filter and degas.[7]
-
Standard Stock Solution (Famotidine): Accurately weigh about 25 mg of Famotidine Reference Standard (RS) into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A to obtain a concentration of 0.5 mg/mL.[7]
-
Standard Stock Solution (Impurity A): Accurately weigh about 2.5 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A to obtain a concentration of 0.25 mg/mL.
-
Working Standard Solution: Prepare a working standard solution containing 2.5 µg/mL of this compound by diluting the Impurity A stock solution with Mobile Phase A.[7] A mixed standard containing Famotidine at a higher concentration can also be prepared to check for resolution.
-
Sample Preparation (Bulk Drug): Accurately weigh about 25 mg of the Famotidine bulk drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of famotidine into a 25 mL volumetric flask. Add approximately 20 mL of Mobile Phase A and sonicate for 30 minutes. Dilute to volume with Mobile Phase A, mix well, and filter through a 0.45 µm syringe filter.[7]
1.3. System Suitability
Before analysis, inject the working standard solution and verify the following system suitability parameters:
-
The relative standard deviation (RSD) for replicate injections of the Impurity A peak should be not more than 5.0%.
-
The tailing factor for the Famotidine and Impurity A peaks should be not more than 2.0.
-
The theoretical plates for both peaks should be not less than 2000.
1.4. Analysis Procedure
Inject equal volumes of the blank (Mobile Phase A), working standard solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak areas for this compound.
1.5. Calculation
Calculate the percentage of this compound in the sample using the following formula:
% Impurity A = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample is the peak area of Impurity A in the sample chromatogram.
-
Area_Standard is the peak area of Impurity A in the standard chromatogram.
-
Conc_Standard is the concentration of Impurity A in the working standard solution.
-
Conc_Sample is the nominal concentration of the Famotidine sample.
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Data Presentation
The performance of the analytical method for the quantification of this compound is summarized below. The data is compiled from various validated methods reported in the literature.[8][10]
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 80 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.08 - 0.14 |
| Limit of Quantification (LOQ) (µg/mL) | 0.25 - 0.40 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
Conclusion
The provided RP-HPLC method is demonstrated to be specific, sensitive, precise, and accurate for the determination of this compound in both bulk drug substance and pharmaceutical dosage forms. The use of a well-characterized this compound reference standard is essential for obtaining reliable quantitative results. Adherence to the detailed experimental protocol and system suitability criteria will ensure the generation of high-quality data suitable for regulatory submissions and quality control purposes. Further investigation into the potential biological activity of this compound is recommended to fully understand its safety profile.
References
- 1. Video: Acid Suppressive Drugs for Peptic Ulcer Disease: Histamine H2-Receptor Antagonists [jove.com]
- 2. scielo.isciii.es [scielo.isciii.es]
- 3. Famotidine Explained: Acid Control with a Broader Impact - Eureka Blog [eureka.patsnap.com]
- 4. veeprho.com [veeprho.com]
- 5. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]
- 10. rjptonline.org [rjptonline.org]
Application Note: Mass Spectrometry for the Characterization of Famotidine Impurity A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the characterization of Famotidine Impurity A using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Famotidine, a potent histamine (B1213489) H2-receptor antagonist, can contain various impurities that require careful identification and quantification to ensure drug safety and efficacy. This note outlines the necessary instrumentation, experimental procedures, and data analysis for the structural elucidation of this compound.
Introduction
Famotidine is a widely used pharmaceutical agent for the treatment of peptic ulcers and gastroesophageal reflux disease. During its synthesis and storage, several related substances, including this compound, can be formed.[1] Regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, robust analytical methods are essential for the identification, characterization, and quantification of these impurities.
Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for the structural elucidation and sensitive detection of impurities. This application note focuses on a specific protocol for the characterization of this compound, also known by its chemical name, 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide.[2][3]
This compound Profile:
| Parameter | Value | Reference |
| Chemical Name | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide | [2][3] |
| Synonyms | Famotidine Amidine, Famotidine Related Compound A | [2] |
| CAS Number | 124646-10-2 | [2] |
| Molecular Formula | C₈H₁₄N₆S₂ | [4] |
| Molecular Weight | 258.37 g/mol | [4] |
Experimental Protocols
Sample and Standard Preparation
Objective: To prepare solutions of Famotidine and this compound for LC-MS/MS analysis.
Materials:
-
Famotidine API
-
This compound reference standard (CAS 124646-10-2)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Protocol:
-
Diluent Preparation: Prepare a solution of 0.1% formic acid in water and a solution of 0.1% formic acid in methanol. The diluent for standards and samples will be a 50:50 (v/v) mixture of these two solutions.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (1 µg/mL): Dilute 1 mL of the Standard Stock Solution to 100 mL with the diluent.
-
Sample Solution: Accurately weigh a portion of the Famotidine API or ground tablet powder and prepare a solution in the diluent to achieve a target concentration of approximately 1 mg/mL of Famotidine. This will allow for the detection of impurities at relevant levels.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate this compound from the parent drug and other impurities and to obtain mass spectrometric data for its characterization.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A tandem quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Method Parameters (adapted from a method for Famotidine and its impurities): [5]
| Parameter | Condition |
| Column | ACQUITY UPLC CSH C18, 100 mm × 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B, 1-8 min: 5-95% B, 8-9 min: 95% B, 9-10 min: 5% B, 10-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Method Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Full Scan (m/z 50-400) and Product Ion Scan |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) for fragmentation studies |
Data Presentation and Analysis
Mass Spectral Data
The expected protonated molecule of this compound is [M+H]⁺ at m/z 259.37. Full scan mass spectrometry will be used to confirm the presence of this ion in the reference standard and in the drug sample.
Table of Expected m/z Values:
| Compound | Molecular Formula | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| Famotidine | C₈H₁₅N₇O₂S₃ | 338.05 | To be determined |
| This compound | C₈H₁₄N₆S₂ | 259.08 | To be determined |
Fragmentation Pattern of this compound
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion of this compound is crucial for its structural confirmation. A proposed fragmentation pathway is illustrated below. The collision-induced dissociation (CID) will likely lead to characteristic product ions.
Proposed Fragmentation of this compound ([M+H]⁺ at m/z 259):
-
Loss of the propanimidamide (B3024157) side chain: A significant fragment is expected from the cleavage of the C-S bond, leading to the formation of the guanidinothiazole methyl cation at m/z 155.
-
Fragmentation of the guanidinothiazole moiety: Further fragmentation of the m/z 155 ion could occur.
-
Cleavage within the propanimidamide side chain: Fragmentation can also occur within the ethyl-amidine portion of the molecule.
Table of Predicted Major Fragment Ions for this compound:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure/Loss |
| 259 | 155 | [C₅H₇N₄S]⁺ |
| 259 | 104 | [C₃H₆N₂S]⁺ |
| 155 | 114 | [C₄H₄N₃S]⁺ |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed MS/MS fragmentation of this compound.
Conclusion
This application note provides a comprehensive protocol for the characterization of this compound using LC-MS/MS. The detailed methodology, including sample preparation, chromatographic separation, and mass spectrometric conditions, will enable researchers and drug development professionals to accurately identify and characterize this impurity. The provided workflow and proposed fragmentation pathway serve as a valuable guide for the structural elucidation of this compound, ensuring the quality and safety of famotidine-containing pharmaceutical products.
References
Application Notes and Protocols for the Structural Confirmation of Famotidine Impurity A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famotidine is a potent histamine (B1213489) H2 receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Famotidine Impurity A, chemically known as 3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide, is a potential process-related impurity. This document provides a detailed protocol for the structural confirmation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for the unambiguous elucidation of molecular structures.[1][2]
Structural Relationship and Transformation
This compound is structurally very similar to the parent drug, Famotidine. The key difference lies in the terminal functional group of the side chain. In Famotidine, this is a sulfamoyl group (-SO2NH2), whereas in Impurity A, it is an amidine group (-C(=NH)NH2). This transformation can potentially occur during the synthesis of Famotidine.
Caption: Structural relationship between Famotidine and Impurity A.
Experimental Protocols
This section details the methodology for the NMR analysis of Famotidine and its Impurity A.
1. Materials and Equipment
-
Famotidine reference standard
-
This compound sample
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d6), 99.9% D
-
NMR tubes (5 mm)
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe
2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the Famotidine reference standard and the this compound sample into separate clean, dry vials.
-
Add approximately 0.7 mL of DMSO-d6 to each vial.
-
Gently vortex or sonicate the vials to ensure complete dissolution of the samples.
-
Transfer the solutions into separate, clean, and dry 5 mm NMR tubes.
3. NMR Data Acquisition
Acquire the following NMR spectra for both the Famotidine and this compound samples:
-
Proton (¹H) NMR:
-
Pulse sequence: Standard single-pulse experiment
-
Spectral width: -2 to 12 ppm
-
Number of scans: 16-64 (adjust for optimal signal-to-noise)
-
Relaxation delay: 5 seconds
-
Temperature: 298 K
-
-
Carbon-13 ({¹H} ¹³C) NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment
-
Spectral width: 0 to 200 ppm
-
Number of scans: 1024 or more (adjust for optimal signal-to-noise)
-
Relaxation delay: 2 seconds
-
-
2D NMR (optional but recommended for unambiguous assignment):
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Data Presentation: NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for Famotidine and the predicted chemical shifts for this compound in DMSO-d6.
| Assignment | Famotidine ¹H (ppm) | Famotidine ¹³C (ppm) | This compound ¹H (predicted, ppm) | This compound ¹³C (predicted, ppm) |
| Thiazole-H | 6.85 (s, 1H) | 107.5 | ~6.9 (s, 1H) | ~108.0 |
| -CH₂-S- | 3.68 (s, 2H) | 28.5 | ~3.7 (s, 2H) | ~29.0 |
| -S-CH₂- | 2.75 (t, 2H) | 29.8 | ~2.8 (t, 2H) | ~30.0 |
| -CH₂-C= | 2.51 (t, 2H) | 35.1 | ~2.6 (t, 2H) | ~38.0 |
| Guanidine-NH₂ | 7.10 (br s, 4H) | 158.2 (C=N) | ~7.2 (br s, 4H) | ~158.5 (C=N) |
| Thiazole-C | - | 149.5 | - | ~150.0 |
| Thiazole-C-S | - | 142.1 | - | ~142.5 |
| Sulfamoyl-NH₂ | 6.75 (s, 2H) | - | - | - |
| Amidine-NH/NH₂ | - | - | ~8.0-9.0 (br s) | ~165.0 (C=N) |
Note: The chemical shifts for Famotidine are based on published data. The chemical shifts for this compound are predicted based on the structural differences with Famotidine. The presence of the amidine group in Impurity A is expected to cause a downfield shift in the adjacent methylene (B1212753) protons and a characteristic chemical shift for the amidine carbon.
Experimental Workflow
The logical workflow for the structural confirmation of this compound is depicted below.
Caption: Experimental workflow for NMR-based structural confirmation.
Conclusion
The provided protocols and data serve as a comprehensive guide for the structural confirmation of this compound using NMR spectroscopy. By comparing the ¹H and ¹³C NMR spectra of the impurity with that of the Famotidine reference standard, a clear and unambiguous identification can be achieved. The key diagnostic signals for Impurity A will be the absence of the sulfamoyl protons and the appearance of signals corresponding to the amidine group. This methodology is essential for the quality control and regulatory compliance of Famotidine drug products.
References
Application Note and Protocol: A Validated Stability-Indicating RP-HPLC Method for the Determination of Famotidine and its Impurities
Introduction
Famotidine (B1672045) is a potent histamine (B1213489) H2-receptor antagonist widely used for the treatment of gastric and duodenal ulcers.[1] Like any active pharmaceutical ingredient (API), famotidine is susceptible to degradation during synthesis, formulation, and storage, leading to the formation of impurities that can potentially impact its efficacy and safety.[1] Therefore, it is crucial to have a reliable analytical method to separate and quantify famotidine from its process-related impurities and degradation products. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the impurity profiling of famotidine in bulk drug substances, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
The described method is stability-indicating, meaning it can effectively separate the intact drug from its degradation products formed under various stress conditions.[4] Forced degradation studies are a critical component of method validation, providing insights into the degradation pathways and the intrinsic stability of the drug molecule.[5] This protocol outlines the experimental procedures for subjecting famotidine to acid, base, oxidative, thermal, and photolytic stress conditions.
Materials and Methods
Reagents and Chemicals
-
Famotidine reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
1-Hexane sodium sulfonate (AR grade)[1]
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Milli-Q or equivalent purified water
Instrumentation
-
HPLC system with a UV or photodiode array (PDA) detector
-
Analytical balance
-
pH meter
-
Ultrasonic bath
-
Hot air oven
-
Photostability chamber
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase A (Buffer): Prepare a solution of 1-Hexane sodium sulfonate in water. The exact concentration may need optimization, but a starting point of 10 mM can be used.[1]
-
Mobile Phase B: Acetonitrile and Methanol mixture. A common ratio is 50:50 (v/v).[1]
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 80:20 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve the famotidine reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of famotidine-related impurities.
-
Sample Solution: Prepare the famotidine bulk drug sample at the same concentration as the standard stock solution.
2. Chromatographic Conditions
The following chromatographic conditions have been found to be effective for the separation of famotidine and its impurities.[1][6]
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of Mobile Phase A and Mobile Phase B. A typical starting gradient could be: Time (min) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 266 nm |
| Column Temperature | Ambient or controlled at 25 °C |
| Injection Volume | 20 µL |
3. Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[5] A sample solution of famotidine (e.g., 1 mg/mL) is subjected to the following stress conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and reflux for a specified period (e.g., 4 hours) or until significant degradation is observed. Neutralize the solution before injection.[7]
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and reflux for a specified period (e.g., 2 hours) or until significant degradation is observed. Neutralize the solution before injection.[8][9]
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours) or until significant degradation is observed.[10]
-
Thermal Degradation: Expose the solid drug substance to dry heat in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[3][6] Dissolve the stressed sample in the diluent before injection.
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period or until significant degradation is observed. Dissolve the stressed sample in the diluent before injection.
A control sample (unstressed) should be analyzed alongside the stressed samples.
4. Method Validation
The analytical method should be validated according to ICH guidelines, covering the following parameters:[2][3][8]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities and degradation products. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, mobile phase composition, column temperature).
Results and Discussion
The developed RP-HPLC method should demonstrate adequate separation of famotidine from its known impurities and degradation products generated during forced degradation studies. The validation data should meet the acceptance criteria as defined by the ICH guidelines.
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Resolution (Rs) | Rs ≥ 2.0 between adjacent peaks | > 2.5 |
| % RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) | < 1.0% |
Table 2: Summary of Method Validation Parameters
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | < 1.5% < 1.8% |
| LOD | Report | e.g., 0.01 µg/mL |
| LOQ | Report | e.g., 0.03 µg/mL |
| Robustness | No significant impact on results | Method is robust |
Visualizations
References
- 1. Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal and nonisothermal decomposition of famotidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 7. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tpcj.org [tpcj.org]
- 10. Photochemical Mechanism of Riboflavin-Induced Degradation of Famotidine and a Suggested Pharmaceutical Strategy for Improving Photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in separating Famotidine Impurity A from the main API
Welcome to the technical support center for the analysis of Famotidine (B1672045) and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the separation of Famotidine Impurity A from the main Active Pharmaceutical Ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from the Famotidine API?
The primary challenges in separating this compound from the Famotidine API stem from their structural similarities. Both molecules possess polar functional groups and similar retention behaviors in reversed-phase chromatography, which can lead to co-elution or poor resolution.[1] Additionally, peak tailing is a common issue for famotidine, a basic compound, due to secondary interactions with active silanol (B1196071) groups on the surface of silica-based stationary phases.[2]
Q2: What type of analytical column is best suited for this separation?
A C18 column is most commonly and successfully used for the separation of famotidine and its impurities.[3][4] For enhanced performance and resolution, ultra-performance liquid chromatography (UPLC) with a sub-2 µm particle size C18 column can also be employed.[5][6] Another option for rapid analysis is a porous graphitic carbon (PGC) column.[7]
Q3: My Famotidine peak is exhibiting significant tailing. What is the most likely cause and how can I resolve it?
The most probable cause of peak tailing for famotidine is the interaction between the basic drug molecule and acidic silanol groups on the silica-based column packing.[2] This can be addressed by:
-
Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (e.g., pH 3.0) can suppress the ionization of silanol groups, thereby reducing secondary interactions.[3][4]
-
Use of Triethylamine (B128534) (TEA): Adding a small percentage of a competing base like triethylamine (e.g., 0.2%) to the mobile phase can mask the active silanol sites.[3][4]
-
Ion-Pairing Agents: Employing an ion-pairing agent, such as 1-Hexane sodium sulfonate, in the mobile phase can improve peak shape and retention.[8]
-
High-Purity Silica (B1680970) Columns: Using columns packed with high-purity silica with end-capping can minimize the number of available silanol groups.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the separation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Famotidine and Impurity A | Inappropriate mobile phase composition. | Optimize the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. A slight change in the organic percentage can significantly impact resolution.[3] |
| Incorrect pH of the mobile phase. | Adjust the pH of the aqueous buffer. A pH around 3.0 has been shown to be effective.[3][4] | |
| Column temperature is not optimal. | Regulate the column temperature. An elevated temperature (e.g., 45°C) can improve efficiency and resolution.[5] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. |
| Column not properly equilibrated. | Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 30 minutes) before analysis.[3] | |
| Changes in column temperature. | Use a column oven to maintain a constant temperature.[5] | |
| Ghost Peaks in the Chromatogram | Contamination in the injector or column. | Flush the injector and column with a strong solvent. |
| Late eluting peaks from a previous injection. | Implement a column wash step at the end of each run, especially in gradient methods. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the separation of Famotidine and its impurities.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is a robust and commonly used approach for the routine quality control of famotidine.[3]
-
Column: Supelcosil LC18 (or equivalent C18 column)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1 M dihydrogen phosphate (B84403) buffer containing 0.2% triethylamine (13:87, v/v), with the pH adjusted to 3.0.[3][4]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 265 nm[3]
-
Column Temperature: Ambient
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
This method offers faster analysis times and higher resolution.[5]
-
Column: ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient system using 0.1% Trifluoroacetic acid in water as mobile phase A, and acetonitrile and methanol (B129727) as mobile phase B and C.
-
Flow Rate: 0.3 mL/min
-
Detection: PDA detector at 260 nm
-
Column Temperature: 45°C
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the separation of Famotidine and Impurity A.
| Parameter | Method 1 (RP-HPLC)[3][4] | Method 2 (UPLC)[5] |
| Column | C18 | ACQUITY UPLC CSH C18 |
| Mobile Phase | Acetonitrile/Phosphate Buffer + TEA (pH 3.0) | Water with TFA/Acetonitrile/Methanol (Gradient) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection Wavelength | 265 nm | 260 nm |
| Retention Time of Impurity A | ~4.5 min | ~4.77 min |
| Retention Time of Famotidine | ~6.5 min | ~8.18 min |
Visual Workflow
The following diagram illustrates a logical troubleshooting workflow for addressing poor peak resolution in the chromatographic analysis of Famotidine.
Caption: Troubleshooting workflow for poor peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bsphs.org [bsphs.org]
co-elution of Famotidine Impurity A with other impurities in HPLC
Welcome to the technical support center for the analysis of Famotidine (B1672045) and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during HPLC analysis, with a specific focus on the co-elution of Famotidine Impurity A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
A1: this compound is a known related substance of Famotidine. Its accurate quantification is crucial for ensuring the purity, safety, and efficacy of the final drug product, as required by regulatory bodies.
Q2: My chromatogram shows a shoulder on the peak for Impurity A. What does this indicate?
A2: A shoulder on a peak is a strong indication of co-elution, where another compound is eluting at a very similar retention time.[1] This can lead to inaccurate quantification of Impurity A. It is essential to confirm peak purity using a diode array detector (DAD) or mass spectrometry (MS) if available.[1]
Q3: Which impurities are most likely to co-elute with Impurity A?
A3: Based on typical reversed-phase HPLC methods, impurities with similar polarity and structural characteristics to Impurity A are potential co-eluents. In some methods, Impurity C has a retention time close to that of Impurity A, making it a candidate for co-elution if the method is not fully optimized.[2]
Q4: Can changing the HPLC column resolve the co-elution?
A4: Yes, changing the stationary phase is a powerful way to alter selectivity.[3] If you are using a standard C18 column, switching to a different bonded phase (e.g., Phenyl-Hexyl, Cyano, or a porous graphitic carbon column) can change the interaction with the analytes and resolve the co-eluting peaks.[3][4] Even switching to a C18 column from a different manufacturer can sometimes provide the necessary change in selectivity.
Troubleshooting Guide: Co-elution of this compound
This guide addresses the specific issue of co-elution involving this compound and another impurity.
Problem: An asymmetrical peak or a shoulder is observed for this compound, suggesting co-elution with an unknown or known impurity.
Initial Assessment Workflow
Caption: Initial assessment workflow for suspected co-elution.
Troubleshooting Steps & Method Optimization
If co-elution is confirmed, systematically adjust chromatographic parameters. It is recommended to change one parameter at a time to observe its effect.[5]
Step 1: Adjust Mobile Phase Composition (% Organic)
-
Action: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention time of all components.[1]
-
Expected Outcome: Increased retention can lead to better separation between closely eluting peaks. A small change (e.g., 2-5%) can significantly impact resolution.
Step 2: Modify Mobile Phase pH
-
Action: Famotidine and its impurities are ionizable compounds. Adjusting the mobile phase pH can alter the ionization state and, therefore, the retention and selectivity. Try adjusting the pH by ±0.2 units.
-
Expected Outcome: A change in pH can cause a differential shift in the retention times of Impurity A and the co-eluting peak, leading to their separation. For example, a mobile phase at pH 3.0 has been shown to be effective in separating famotidine and its impurities.[6]
Step 3: Introduce or Adjust a Mobile Phase Additive
-
Action: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1-0.2%).[6]
-
Expected Outcome: TEA can suppress the interaction of basic analytes with residual silanol (B1196071) groups on the silica-based stationary phase, which can improve peak shape and alter selectivity, potentially resolving the co-elution.
Step 4: Change the Organic Modifier
-
Action: If using acetonitrile, switch to methanol (B129727), or vice-versa.
-
Expected Outcome: Acetonitrile and methanol have different properties and will interact differently with the analytes and the stationary phase, which can significantly alter the selectivity of the separation.
Step 5: Adjust Column Temperature
-
Action: Lowering the column temperature generally increases retention and can sometimes improve resolution. Conversely, increasing the temperature can improve efficiency but may decrease retention.[5]
-
Expected Outcome: A change in temperature can affect the selectivity between two compounds, potentially leading to their separation.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting co-elution in HPLC.
Data Presentation
The following tables summarize quantitative data from published methods, which can be used as a starting point for method development and troubleshooting.
Table 1: Chromatographic Data for Famotidine and Impurities [6]
| Compound | Retention Time (min) | Tailing Factor |
| Impurity D | 3.52 | 1.14 |
| Impurity C | 4.60 | 1.10 |
| CYN | 5.95 | 1.05 |
| Impurity A | 7.30 | 1.12 |
| Famotidine | 10.70 | 1.25 |
| DSP | 15.50 | 1.30 |
| Impurity B | 21.05 | 1.35 |
Conditions: Supelcosil LC18 column; Mobile Phase: Acetonitrile:0.1 M dihydrogen phosphate (B84403) buffer with 0.2% TEA (pH 3.0) (13:87 v/v); Flow rate: 1 mL/min; Detection: 265 nm.
Table 2: UPLC Retention Times for Famotidine and Key Impurities [2]
| Compound | Retention Time (min) |
| Impurity-A | 4.77 |
| Impurity-C | 5.14 |
| Impurity-B | 5.68 |
| Famotidine | 8.18 |
Conditions: ACQUITY UPLC CSH C18 column; Gradient elution with 0.1% Trifluoroacetic acid in water, acetonitrile, and methanol; Flow rate: 0.3 mL/min; Detection: 260 nm.
Experimental Protocols
Protocol 1: RP-HPLC Method for Famotidine and its Impurities [6]
This protocol is a robust starting point for the separation of Famotidine and its related substances.
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Supelcosil LC18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.1 M dihydrogen phosphate buffer containing 0.2% Triethylamine (TEA), adjusted to pH 3.0 with phosphoric acid, in a ratio of 13:87 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
Protocol 2: UPLC Method for Famotidine and its Impurities [2]
This UPLC method provides a faster analysis time for key impurities.
-
UPLC System: UPLC system with a PDA detector.
-
Column: ACQUITY UPLC CSH C18 (100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase C: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 1.0 µL.
-
Gradient Program: A gradient elution is used (specific gradient profile should be obtained from the source).
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. rjptonline.org [rjptonline.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Famotidine Impurity A Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful separation of Famotidine (B1672045) and its related substances, with a particular focus on Impurity A.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating Famotidine and Impurity A?
A1: The primary challenges in the HPLC separation of Famotidine and Impurity A stem from their polar and basic nature. These characteristics can lead to poor retention on traditional reversed-phase (RP) columns, peak tailing, and co-elution with other impurities.[1] Famotidine Impurity A, also known as Famotidine Amidine, is structurally similar to the parent drug, making their separation complex.
Q2: Which type of HPLC column is most suitable for this separation?
A2: C18 columns are the most commonly used stationary phases for the analysis of Famotidine and its impurities.[2][3] However, due to the polar nature of the analytes, standard C18 columns might not provide adequate retention. In such cases, columns with polar-embedded groups or those specifically designed for aqueous mobile phases are recommended to prevent phase collapse.[3] For challenging separations, alternative stationary phases like porous graphitic carbon (PGC) have also been successfully employed.[4]
Q3: What is the role of an ion-pairing agent in the mobile phase?
A3: An ion-pairing agent, such as 1-Hexane sodium sulfonate, is often added to the mobile phase to improve the retention and peak shape of polar, ionizable compounds like Famotidine and its impurities.[1][2] The ion-pairing reagent forms a neutral complex with the charged analyte, which has a stronger affinity for the non-polar stationary phase, leading to increased retention in reversed-phase chromatography.[2]
Q4: How does the pH of the mobile phase affect the separation?
A4: The pH of the mobile phase is a critical parameter as it controls the ionization state of Famotidine and its impurities. Since these are basic compounds, adjusting the pH to a slightly acidic value (e.g., pH 3.0) can suppress the interaction of the analytes with residual silanol (B1196071) groups on the silica-based stationary phase, thereby reducing peak tailing. Careful pH control is essential for achieving reproducible retention times and optimal separation.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Famotidine and Impurity A.
Problem 1: Poor Retention of Famotidine and/or Impurity A
-
Possible Cause 1: Mobile phase is too strong (high organic content).
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase the mobile phase polarity, leading to stronger retention of the polar analytes on a reversed-phase column.
-
-
Possible Cause 2: Inadequate interaction with the stationary phase.
-
Solution: Introduce an ion-pairing reagent (e.g., 1-Hexane sodium sulfonate) into the mobile phase to enhance the retention of these basic compounds.[2]
-
-
Possible Cause 3: Use of a standard C18 column with a highly aqueous mobile phase.
-
Solution: Switch to an "aqueous-compatible" C18 column or a column with a polar-embedded stationary phase to prevent phase collapse and ensure stable retention.
-
Problem 2: Peak Tailing for Famotidine and/or Impurity A
-
Possible Cause 1: Interaction with active silanol groups on the column.
-
Solution 1: Adjust the mobile phase pH to a lower value (e.g., 2.5-3.5) to suppress the ionization of silanol groups.
-
Solution 2: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1-0.2%). TEA will preferentially interact with the active sites on the stationary phase, reducing their availability to interact with the basic analytes.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the concentration of the sample being injected.
-
Problem 3: Co-elution or Poor Resolution between Famotidine and Impurity A
-
Possible Cause 1: Sub-optimal mobile phase composition.
-
Solution 1: Fine-tune the organic-to-aqueous ratio in the mobile phase. A shallow gradient elution program can often improve the separation of closely eluting peaks.[2]
-
Solution 2: Change the organic modifier. For example, if using acetonitrile, try methanol, or a combination of both, as this can alter the selectivity of the separation.
-
-
Possible Cause 2: Inappropriate pH of the mobile phase.
-
Solution: Systematically vary the pH of the mobile phase to find the optimal value that provides the best resolution between the two peaks.
-
-
Possible Cause 3: Insufficient column efficiency.
-
Solution: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates and improve resolution.
-
Experimental Protocols
Below are detailed methodologies for the separation of Famotidine and its impurities.
Method 1: Ion-Pair Reversed-Phase HPLC
This method utilizes an ion-pairing agent to enhance the retention and separation of Famotidine and its impurities.[2]
| Parameter | Specification |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Buffer containing 1-Hexane sodium sulfonate |
| Mobile Phase B | Acetonitrile and Methanol mixture |
| Gradient | A time-based gradient from a high aqueous content to a higher organic content |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 266 nm |
| Column Temperature | Ambient |
Sample Preparation:
-
Weigh and powder 20 tablets.
-
Transfer a portion of the powder equivalent to 25 mg of Famotidine into a 25 mL volumetric flask.
-
Add 20 mL of Mobile Phase A and sonicate for 30 minutes.
-
Dilute to volume with Mobile Phase A and filter through a 0.45 µm filter.[2]
Method 2: Reversed-Phase HPLC with pH Control and Amine Additive
This method employs a pH-adjusted mobile phase with an amine additive to improve peak shape.
| Parameter | Specification |
| Column | Supelcosil LC-18 (or equivalent C18) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1 M Di-hydrogen Phosphate Buffer (13:87, v/v) containing 0.2% Triethylamine, adjusted to pH 3.0 with Orthophosphoric Acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temperature | Ambient |
Standard Preparation:
-
Prepare stock solutions of Famotidine and its impurities in the mobile phase at a concentration of 0.2 mg/mL.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentration range (e.g., 1-80 µg/mL) with the mobile phase.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Famotidine Impurity Analysis
| Parameter | Method 1 (Ion-Pair)[2] | Method 2 (pH Control) | Method 3 (Porous Graphitic Carbon)[4] |
| Column Type | C18 | C18 | Porous Graphitic Carbon |
| Mobile Phase | Acetonitrile, Methanol, 1-Hexane sodium sulfonate buffer | Acetonitrile, Phosphate buffer with Triethylamine (pH 3.0) | Acetonitrile, Water with Pentane Sulphonic Acid |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 266 nm | 265 nm | 265 nm |
Visualizations
Caption: A generalized workflow for the HPLC analysis of Famotidine and its impurities.
References
Technical Support Center: Troubleshooting Peak Tailing in Famotidine Chromatographic Analysis
Welcome to the technical support center for troubleshooting chromatographic issues related to Famotidine (B1672045) analysis. This resource provides in-depth guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving common challenges, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured in chromatography?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is skewed, and the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2][3] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a value of 1.0. Generally, values greater than 1.2 indicate significant peak tailing that may compromise the accuracy of integration and resolution.[1][2]
Q2: What are the primary causes of peak tailing when analyzing Famotidine?
A2: The most probable cause of peak tailing for Famotidine, which is a basic compound, is the secondary interaction between the analyte and active silanol (B1196071) groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][4][5][6] These interactions are stronger and have slower kinetics compared to the primary hydrophobic interactions, leading to a "tail" on the peak.[1] Other contributing factors can include column degradation, improper mobile phase pH, column overload, and extra-column effects.[2][3]
Q3: How does the mobile phase pH affect Famotidine's peak shape?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like Famotidine. Famotidine has a pKa of approximately 7.06.[7][8][9] At a mobile phase pH close to its pKa, Famotidine will exist in both ionized and non-ionized forms, which can lead to peak broadening and tailing.[4] To ensure a consistent interaction with the stationary phase and minimize peak tailing, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds like Famotidine, a lower pH (around 2-3) is often used to protonate the silanol groups on the stationary phase, reducing their ability to interact with the protonated Famotidine molecules.[2][10][11]
Q4: Can mobile phase additives or buffers help in reducing peak tailing for Famotidine?
A4: Yes, mobile phase additives and buffers play a crucial role. Adding a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can effectively reduce peak tailing.[1][12][13][14] TEA competes with Famotidine for the active silanol sites on the stationary phase, thereby "masking" them and minimizing secondary interactions.[1] Using a buffer at an appropriate concentration (e.g., 10-50 mM) helps maintain a stable pH and can also help mask residual silanol activity, leading to improved peak symmetry.[2][3]
Q5: What role does the analytical column play in peak tailing, and how can I select the right one for Famotidine analysis?
A5: The choice and condition of the analytical column are paramount. For basic compounds like Famotidine, it is advisable to use modern, high-purity silica (B1680970) columns that are "end-capped."[3][5][11] End-capping is a process that deactivates the residual silanol groups, significantly reducing secondary interactions.[10] Base-deactivated columns are specifically designed for the analysis of basic compounds and can provide excellent peak shapes.[1][11] Column degradation, contamination, or the formation of voids at the column inlet can also lead to peak tailing.[2][3]
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
When encountering peak tailing in your Famotidine analysis, a systematic approach is key to identifying and resolving the issue efficiently. The following guide, presented in a question-and-answer format, will walk you through the troubleshooting process.
Step 1: Evaluate the Scope of the Problem
-
Is the peak tailing observed for all peaks or just the Famotidine peak?
-
All Peaks: If all peaks in the chromatogram are tailing, the issue is likely systemic. Potential causes include a void in the column packing at the head of the column, a blocked frit, or extra-column dead volume.[3][5]
-
Only Famotidine Peak (or a few peaks): If only the Famotidine peak or a few basic compounds are tailing, the problem is likely related to secondary chemical interactions with the stationary phase.[6]
-
Step 2: Investigate Column-Related Issues
-
Are you using an appropriate column for basic compounds?
-
How old is the column?
-
Could the column be contaminated?
-
Flush the column with a strong solvent to remove potential contaminants.[2]
-
-
Is there a void at the column inlet?
Step 3: Examine Mobile Phase Conditions
-
What is the pH of your mobile phase?
-
Is the buffer concentration adequate?
-
A low buffer concentration may not effectively control the pH at the silica surface. Try increasing the buffer strength (e.g., 25-50 mM).[2]
-
-
Have you considered using a mobile phase additive?
Step 4: Assess Sample and Instrumental Factors
-
Is it possible that the column is overloaded?
-
Is the sample solvent compatible with the mobile phase?
-
Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[2]
-
-
Could there be extra-column dead volume?
-
Minimize the length and internal diameter of tubing connecting the injector, column, and detector.[2]
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in Famotidine analysis.
Caption: A flowchart outlining the systematic process for diagnosing and resolving peak tailing issues in Famotidine chromatography.
Quantitative Data Summary
The following tables summarize the impact of various chromatographic parameters on the peak asymmetry of Famotidine.
Table 1: Effect of HPLC Column Type on Famotidine Peak Asymmetry
| Column Type | Stationary Phase Chemistry | End-Capping | Peak Asymmetry Factor (As) |
| Column A | Conventional C18 | No | 1.8 |
| Column B | Standard End-Capped C18 | Yes | 1.4 |
| Column C | Base-Deactivated C18 | Yes (Proprietary) | 1.1 |
| Data is illustrative and based on typical performance characteristics described in the literature.[1] |
Table 2: Effect of Mobile Phase pH on Famotidine Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 7.0 | 2.35 (for a similar basic compound) |
| 3.0 | 1.33 (for a similar basic compound) |
| Data adapted from a study on basic compounds, demonstrating the significant improvement in peak shape at lower pH.[10] |
Table 3: Common Chromatographic Conditions for Famotidine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 4.6 mm x 250 mm, 5 µm | Luna 5 µm C18, 4.60 mm x 150 mm | Chromolith Performance RP-18e, 4.6 mm x 100 mm |
| Mobile Phase | Acetonitrile:Methanol:Buffer (10:5:85, v/v/v) | Methanol:1% Acetic Acid (30:70, v/v) | Acetonitrile:0.03 M Disodium Hydrogen Phosphate (B84403) Buffer (7:93, v/v), pH 6.5 |
| Flow Rate | - | 0.4 mL/min | - |
| Detection | UV | 267 nm | 267 nm |
| This table provides a comparative overview of different reported HPLC methods for Famotidine analysis.[15][16][17][18] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for the Analysis of Famotidine
This protocol provides a detailed methodology for the quantitative determination of Famotidine in bulk drug and pharmaceutical formulations.[15]
1. Materials and Reagents:
-
Famotidine working standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate monobasic
-
Sodium hydroxide (B78521)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Methanol:Buffer (10:5:85, v/v/v)
-
Buffer Preparation (0.05M Sodium Phosphate Monobasic, pH 6.0): Dissolve 6.9 g of sodium phosphate monobasic in 1000 mL of water. Adjust the pH to 6.0 using a 1M sodium hydroxide solution.[15]
-
Flow Rate: 1.0 mL/min (Typical, may require optimization)
-
Detection: UV at 265 nm
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer about 25 mg of the Famotidine working standard into a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate to dissolve. Make up the volume to the mark with the mobile phase.[15]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range.[15]
4. Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Famotidine and transfer it to a 25 mL volumetric flask.
-
Add about 20 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution.
-
Make up the volume with the mobile phase and filter the solution through a 0.45 µm membrane filter before injection.[15]
5. System Suitability:
-
Before sample analysis, perform system suitability tests. Inject the standard solution five times and evaluate the following parameters:
-
Tailing factor: Should be less than 2.0.[15]
-
Theoretical plates: Should be greater than 2000.
-
Relative standard deviation (RSD) for replicate injections: Should be less than 2.0%.
-
Visual Representation of Key Interactions
The following diagram illustrates the key chemical interactions that lead to peak tailing for basic compounds like Famotidine on a silica-based stationary phase.
Caption: A diagram illustrating the chemical interactions at the stationary phase surface that cause peak tailing for Famotidine and how mobile phase modifications can prevent them.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Solubility, stability and ionization behaviour of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
improving resolution between Famotidine and Impurity A in UPLC
Technical Support Center: Famotidine & Impurity A Analysis
Welcome to the technical support center for the UPLC analysis of Famotidine and its related substances. This resource provides targeted troubleshooting guides and frequently asked questions to help you resolve common issues, with a specific focus on improving the chromatographic resolution between Famotidine and Impurity A.
Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis. Follow the logical workflow to diagnose and resolve the issue systematically.
Q1: My resolution (Rs) between Famotidine and Impurity A is below the required limit (e.g., Rs < 2.0). What is my first step?
Your first step is to perform a systematic initial check of your UPLC system and method parameters to rule out common sources of error before making significant method adjustments.
Initial Verification Protocol:
-
System Check : Confirm that the system pressure is stable and within the expected range for the method. Sudden pressure changes can indicate leaks or blockages.
-
Column Equilibration : Ensure the column is fully equilibrated with the initial mobile phase conditions. For reversed-phase gradient methods, this typically requires flushing with 10-20 column volumes.
-
Mobile Phase Preparation : Verify that the mobile phases were prepared correctly. Check pH measurements and ensure all components were accurately measured and fully dissolved.[1] Use high-purity solvents.[1]
-
Sample Preparation : Confirm that the sample was dissolved in a solvent identical to or weaker than the initial mobile phase to prevent peak distortion.[2]
-
Standard Verification : Inject a freshly prepared system suitability standard to confirm the issue is not due to degraded standards.
If these checks do not resolve the issue, proceed to the more advanced troubleshooting steps outlined below.
Q2: I've confirmed my system is running correctly, but resolution is still poor. How can I systematically improve the separation?
Poor resolution is typically addressed by manipulating the chromatography to increase the separation between the two peaks (selectivity) or to decrease the width of the peaks (efficiency). The most impactful parameters to adjust for ionizable compounds like Famotidine and its impurities are mobile phase pH and the gradient profile.
The following diagram illustrates a logical workflow for troubleshooting poor resolution.
Q3: Adjusting the gradient slope isn't providing enough resolution. What other mobile phase parameters can I change?
For ionizable compounds like Famotidine, mobile phase pH is the most powerful tool for manipulating selectivity.[3] Small changes in pH can significantly alter the charge state of the molecules, affecting their interaction with the stationary phase and thus changing their retention and elution order.[3]
Experimental Protocol: Mobile Phase pH Scouting Study
-
Determine pKa : Identify the pKa values of Famotidine and Impurity A. The most effective pH for separation is often +/- 1 pH unit away from the pKa.[3]
-
Select Buffers : Choose buffers effective in the desired pH range (e.g., formate (B1220265) for pH 2.5-4.5, acetate (B1210297) for pH 3.8-5.8).
-
Prepare Mobile Phases : Prepare several aqueous mobile phases (Mobile Phase A) at different pH values (e.g., pH 3.0, 3.5, 4.0). Ensure the pH is measured before adding the organic modifier.[3]
-
Analyze : Inject the system suitability solution using each mobile phase and the original gradient method.
-
Evaluate : Compare the chromatograms and record the resolution (Rs) for each pH value. Plot Rs vs. pH to find the optimal pH for separation.
Data Presentation: Effect of pH on Resolution
| Mobile Phase A Buffer | pH | Resolution (Rs) between Famotidine & Impurity A | Observations |
| 0.1% Formic Acid | 3.0 | 1.6 | Peaks are close, partial co-elution. |
| 20mM Ammonium Formate | 3.5 | 2.4 | Baseline separation achieved. |
| 20mM Ammonium Formate | 4.0 | 2.1 | Resolution slightly decreased, Famotidine peak shape broadens. |
This is illustrative data. Actual results will vary based on the specific column and UPLC system.
Frequently Asked Questions (FAQs)
Q4: What are the key physicochemical properties of Famotidine and Impurity A to consider for method development?
Understanding the properties of your analytes is crucial for effective method development. Famotidine is a histamine (B1213489) H2-receptor antagonist.[4] Impurity A, also known as Famotidine Amidine or Famotidine Related Compound A, is a known process impurity.[4][5] Both molecules are basic compounds containing multiple nitrogen atoms, making them amenable to ionization. Their retention and selectivity in reversed-phase UPLC are highly dependent on the mobile phase pH.[6][7]
Q5: Which column chemistry is recommended for separating Famotidine and its impurities?
A high-quality C18 column is the most common choice for this separation. Specifically, columns with sub-2 µm particles are used in UPLC to achieve high efficiency and resolution.[8] Look for modern, end-capped C18 columns that provide good peak shape for basic compounds, even at low or intermediate pH. An Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is a frequently cited option.[8]
Q6: How does gradient optimization impact the separation of a critical pair like Famotidine and Impurity A?
Gradient optimization is key to resolving closely eluting peaks, known as a "critical pair." The gradient slope directly influences resolution.
-
Shallower Gradient: A slower increase in the organic mobile phase percentage (a shallower slope) over the elution window of the critical pair increases the time analytes spend interacting with the stationary phase. This generally leads to better resolution but longer run times.[9]
-
Steeper Gradient: A faster increase in organic content shortens the analysis time but can cause peaks to elute closer together, reducing resolution.
The diagram below illustrates the relationship between key chromatographic parameters and their effect on resolution.
Experimental Protocol: Gradient Slope Optimization
-
Initial Run : Perform a fast "scouting" gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution time of Famotidine and Impurity A.
-
Calculate Elution Window : Identify the percentage of organic modifier (%B) at which the first peak starts to elute and the last peak finishes.
-
Set New Gradient Range : Narrow the gradient to bracket this elution window (e.g., from [%B-5%] to [%B+5%]).
-
Vary Gradient Time (tG) : Run the analysis with different gradient times over this new range (e.g., 5, 10, and 15 minutes).
-
Evaluate : Record the resolution (Rs) for each run. Select the shortest gradient time that provides the required resolution.
Data Presentation: Effect of Gradient Time on Resolution
| Gradient Time (tG) over 20-40% Acetonitrile | Resolution (Rs) | Run Time (min) |
| 5 minutes | 1.7 | 8 |
| 10 minutes | 2.5 | 13 |
| 15 minutes | 2.8 | 18 |
This is illustrative data. A 10-minute gradient provides sufficient resolution with a reasonable run time.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. agilent.com [agilent.com]
- 4. veeprho.com [veeprho.com]
- 5. Famotidine EP Impurity A | 124646-10-2 [chemicea.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. pH-Sensitive adsorption of gastrointestinal drugs (famotidine and pantoprazole) as pharmaceutical pollutants by using the Au-doped@ZIF-90-glycerol adsorbent: insights from computational modeling - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mastelf.com [mastelf.com]
matrix effects in the analysis of Famotidine Impurity A in formulations
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the analysis of Famotidine (B1672045) Impurity A in pharmaceutical formulations. It is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating matrix effects that can compromise analytical accuracy and precision.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of Famotidine Impurity A, with a focus on matrix-related effects.
Q1: I am observing poor peak shape (tailing) for this compound. What are the likely causes and solutions?
A1: Peak tailing for this compound, a basic compound, is often caused by secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.
-
Troubleshooting Steps:
-
Column Choice: Ensure you are using a high-purity, end-capped C18 or a similar column suitable for basic compounds. These columns have fewer exposed silanol groups.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape. For a basic compound like this compound, a low pH (e.g., around 3.0) ensures the analyte is in its ionized form, which can improve peak shape.[1]
-
Mobile Phase Additives: The addition of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can block the active silanol sites on the stationary phase, reducing peak tailing.[1] An ion-pairing agent like 1-Hexane sodium sulfonate can also be used to improve peak shape and retention.[2]
-
Column Contamination: Accumulation of matrix components on the column can lead to active sites. Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.
-
Q2: My quantitative results for this compound are inconsistent and show poor accuracy, especially at low concentrations. Could this be a matrix effect?
A2: Yes, inconsistent and inaccurate results, particularly at the limit of quantification, are classic signs of matrix effects. Matrix components from the formulation excipients can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to erroneous quantification.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment. Compare the peak area of Impurity A in a neat standard solution to the peak area of a standard spiked into a blank formulation extract at the same concentration. A significant difference indicates a matrix effect.
-
Sample Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components. However, ensure the diluted concentration of Impurity A remains above the limit of quantification (LOQ).
-
Optimize Sample Preparation: Develop a more selective sample preparation method to remove interfering excipients. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner extract than a simple "dilute and shoot" approach.[3]
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for systematic matrix effects.
-
Internal Standard: The most robust solution is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. The SIL-IS will experience similar matrix effects as the analyte, and the ratio of their responses will remain consistent, leading to more accurate quantification.
-
Q3: How can I identify which excipients in my famotidine formulation are causing the matrix effect?
A3: Identifying the specific source of interference requires a systematic approach.
-
Troubleshooting Steps:
-
Individual Excipient Screening: Prepare blank sample matrices, each containing a single excipient present in your formulation at its working concentration. Analyze these individual excipient blanks to see which one(s) produce interfering peaks at or near the retention time of this compound.
-
Post-Column Infusion: This technique can help identify regions of ion suppression or enhancement in your chromatogram. Infuse a constant flow of a pure this compound standard into the MS detector post-column. Then, inject a blank matrix extract. Dips or rises in the baseline signal of the impurity indicate retention times where matrix components are causing interference.
-
Q4: Can my chromatographic method be optimized to reduce matrix effects?
A4: Yes, chromatographic separation is a powerful tool to mitigate matrix effects.
-
Troubleshooting Steps:
-
Improve Resolution: Modify your gradient profile or mobile phase composition to increase the separation between this compound and any co-eluting matrix components.
-
Alternative Stationary Phase: If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a porous graphitic carbon (PGC) column.[4]
-
Experimental Protocols
1. UPLC Method for Quantification of this compound
This method is adapted from a validated UPLC procedure for the simultaneous determination of famotidine and its impurities.[5]
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile and Methanol
-
Gradient: A gradient program should be optimized to ensure separation from famotidine and other impurities.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Detection: UV at 260 nm
-
Injection Volume: 1.0 µL
-
-
Sample Preparation (for Tablets):
-
Weigh and finely powder twenty tablets.
-
Transfer an amount of powder equivalent to 50.0 mg of Famotidine into a 25 mL volumetric flask.
-
Add approximately 20 mL of a diluent (e.g., Water:Methanol 20:80 v/v) and sonicate for 5 minutes to dissolve.
-
Make up to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. Protocol for Assessing Matrix Effect using Post-Extraction Spike
-
Prepare a Blank Matrix: Follow the sample preparation protocol using a placebo formulation (containing all excipients but no active pharmaceutical ingredient).
-
Prepare Standard Solution (A): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 µg/mL).
-
Prepare Spiked Sample (B): Spike the blank matrix extract with the standard solution of this compound to achieve the same final concentration as solution A.
-
Analysis: Inject both solutions into the LC-MS/MS system and record the peak area for this compound.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 85% and 115% are often considered acceptable, but this can depend on the specific requirements of the assay.
-
Quantitative Data
The following tables provide examples of quantitative data relevant to the analysis of this compound.
Table 1: Method Validation Data for UPLC Analysis of this compound [5]
| Parameter | Result |
| Linearity Range | Not explicitly stated, but correlation coefficient is high. |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.12 µg/mL |
| Limit of Quantification (LOQ) | 0.4 µg/mL |
| Accuracy (% Recovery) | Within 100 ± 15% |
| Precision (% RSD) | < 2.0% |
Table 2: Illustrative Data on Matrix Effect from Common Formulation Excipients
Disclaimer: The following data is for illustrative purposes to demonstrate the concept of matrix effects and is not derived from a specific cited study on this compound.
| Excipient (in blank matrix) | Peak Area of Impurity A (Spiked) | Matrix Effect (%) | Observation |
| None (Neat Standard) | 1,250,000 | 100% | Reference |
| Lactose | 1,150,000 | 92% | Minor Ion Suppression |
| Microcrystalline Cellulose | 1,200,000 | 96% | Negligible Effect |
| HPMC K4M | 750,000 | 60% | Significant Ion Suppression |
| Magnesium Stearate | 1,050,000 | 84% | Moderate Ion Suppression |
Visualizations
Below are diagrams illustrating key workflows and concepts related to the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Technical Support Center: Famotidine Impurity A Quantification
Welcome to the technical support center for Famotidine (B1672045) Impurity A quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the analytical quantification of Famotidine Impurity A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound, also known as Famotidine Amidine or Famotidine Related Compound A, is a potential impurity in Famotidine drug substances and products.[1] Its chemical name is 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide.[1] Regulatory bodies like the USP and EP require the monitoring and control of this impurity to ensure the safety and efficacy of the final pharmaceutical product.[1][2]
Q2: What are the common analytical techniques used to quantify this compound?
The most common analytical technique for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3] Ultra-Performance Liquid Chromatography (UPLC) is also used for faster and more sensitive analysis.[4] These methods are capable of separating Impurity A from the active pharmaceutical ingredient (API), Famotidine, and other related impurities.
Q3: What are the typical sources of variability in this compound quantification?
Variability in quantification can arise from several factors, including:
-
Sample Preparation: Incomplete dissolution of the sample, or degradation of the analyte during preparation.
-
Chromatographic Conditions: Fluctuations in mobile phase composition, pH, column temperature, and flow rate.
-
Column Performance: Degradation of the stationary phase, leading to poor peak shape and resolution.
-
System Suitability: Failure to meet system suitability criteria for resolution, tailing factor, and repeatability.
-
Standard Preparation: Inaccurate weighing or dilution of the reference standard.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the HPLC quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Use a column with end-capping or a base-deactivated stationary phase. Adjust mobile phase pH to suppress silanol activity (e.g., pH 3.0).[2] Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.2%).[2] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Aging | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is optimized for the analytes. For famotidine and its impurities, an acidic pH (around 3.0) is often used.[2] |
Issue 2: Inconsistent Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves. |
| Inadequate Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis (e.g., 30 minutes).[2] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[4] |
| Pump Malfunction (Inconsistent Flow Rate) | Check the pump for leaks and perform routine maintenance. Monitor the system pressure for any unusual fluctuations. |
Issue 3: Poor Resolution Between Famotidine and Impurity A
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer.[2] |
| Incorrect pH of the Mobile Phase | Optimize the pH of the mobile phase to improve the separation. |
| Deteriorated Column Performance | Replace the analytical column. |
| Inappropriate Stationary Phase | Select a column with a different selectivity if the current one is not providing adequate separation. |
Quantitative Data for Analytical Methods
The following table summarizes typical parameters for HPLC and UPLC methods used for the quantification of this compound.
| Parameter | HPLC Method 1 | UPLC Method |
| Column | Supelcosil LC-18 | ACQUITY UPLC CSH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile (B52724):0.1 M Dihydrogen Phosphate (B84403) Buffer + 0.2% Triethylamine (13:87 v/v), pH 3.0 | Gradient of 0.1% Trifluoroacetic acid in water, Acetonitrile, and Methanol |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection Wavelength | 265 nm | 260 nm |
| Column Temperature | Ambient | 45°C |
| Retention Time (Impurity A) | ~4.77 min (example) | ~4.77 min |
| Linearity Range | 1 - 80 µg/mL | Not specified |
| LOD | 0.08 - 0.14 µg/mL | 0.12 µg/mL |
| LOQ | Not specified | 0.4 µg/mL |
| Reference | [2] | [4] |
Experimental Protocols
Standard HPLC Method for Quantification of this compound
This protocol is a general guideline based on a published method.[2]
1. Materials and Reagents:
-
Famotidine Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Triethylamine (HPLC grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade)
2. Preparation of Mobile Phase (Acetonitrile:Buffer, 13:87 v/v, pH 3.0):
-
Prepare a 0.1 M dihydrogen phosphate buffer.
-
Add 0.2% (v/v) of triethylamine to the buffer.
-
Adjust the pH of the buffer to 3.0 with orthophosphoric acid.
-
Mix 130 mL of acetonitrile with 870 mL of the prepared buffer.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1-80 µg/mL).
4. Sample Solution Preparation:
-
Accurately weigh and dissolve the Famotidine sample in the mobile phase to a known concentration.
5. Chromatographic Conditions:
-
Column: Supelcosil LC-18 or equivalent C18 column.
-
Mobile Phase: As prepared in step 2.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 265 nm.
-
Column Temperature: Ambient.
6. System Suitability:
-
Inject the standard solution multiple times (e.g., n=6) and check for the relative standard deviation (RSD) of the peak area and retention time (typically <2%).
-
Verify the resolution between Famotidine and Impurity A peaks.
-
Check the tailing factor for the Impurity A peak (typically ≤2.0).
7. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Impurity A peak in the sample chromatogram based on the retention time of the standard.
-
Calculate the concentration of Impurity A in the sample using the peak area and the calibration curve or a single-point standard.
Visualizations
Caption: Troubleshooting workflow for this compound quantification.
References
Technical Support Center: Method Robustness Testing for Famotidine Impurity Analysis
Welcome to the technical support center for Famotidine (B1672045) impurity analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method robustness testing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist you in your analytical work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the robustness testing of HPLC/UPLC methods for Famotidine impurity analysis.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| FAM-RB-01 | Shift in Retention Time of Famotidine or Impurities | - Variation in mobile phase pH.[1] - Fluctuation in column temperature.[1] - Inconsistent mobile phase composition.[1] | - Ensure precise pH measurement and adjustment of the buffer. A change of 0.1 pH units can significantly alter retention times for ionizable compounds like Famotidine.[1] - Use a column thermostat to maintain a consistent temperature. - If preparing the mobile phase online, verify the proper functioning of the mixing device.[1] Consider preparing the mobile phase manually to rule out mixing issues. |
| FAM-RB-02 | Poor Peak Resolution Between Famotidine and Known Impurities | - Altered mobile phase composition (organic solvent ratio). - Change in mobile phase pH affecting the ionization state of analytes. - Variation in column from a different batch or manufacturer. | - Re-evaluate the acceptable range for the organic component in the mobile phase. A small change can sometimes lead to co-elution. - Confirm the optimal pH for separation and ensure it is maintained. - Establish system suitability parameters, including a minimum resolution, to ensure the validity of the analytical procedure is maintained.[2][3] |
| FAM-RB-03 | Peak Tailing for Famotidine or Impurity Peaks | - Secondary interactions with active silanol (B1196071) groups on the silica-based stationary phase.[4] - Sample overload. - Inappropriate pH of the mobile phase. | - Use a base-deactivated column (e.g., C18) to minimize silanol interactions.[4] - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to suppress the ionization of Famotidine. For example, using a buffer at pH 3.0 can improve peak shape.[4] |
| FAM-RB-04 | Inconsistent Quantitation of Impurities | - Variation in detector wavelength. - Instability of impurity standards or the sample solution. - Poor linearity at the lower and upper ends of the expected impurity concentration range. | - Verify the accuracy of the UV detector's wavelength.[5] - Perform solution stability studies as part of method validation to determine how long samples and standards can be reliably used. - Ensure the robustness study is conducted within the validated linear range for each impurity.[2][3] |
| FAM-RB-05 | Appearance of New, Unidentified Peaks | - Degradation of Famotidine in the sample solution.[6] - Contamination from the mobile phase or sample preparation. | - Investigate the stability of Famotidine under the tested conditions. Forced degradation studies can help identify potential new degradation products.[6][7] - Use high-purity solvents and reagents for the mobile phase.[8] Filter all solvents and solutions.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to investigate in a robustness study for a Famotidine impurity analysis method?
A1: According to ICH Q2(R1) guidelines, robustness should be assessed by deliberately varying method parameters.[2][3] For a typical HPLC/UPLC method for Famotidine, these include:
-
pH of the mobile phase buffer.
-
Percentage of organic solvent in the mobile phase.
-
Column temperature.
-
Flow rate.
-
Wavelength of detection.
-
Different columns (e.g., different batches or manufacturers).
Q2: What are the common impurities of Famotidine that I should be monitoring?
A2: Several process-related impurities and degradation products of Famotidine are recognized by pharmacopeias. Common ones include Impurity-A, Impurity-B, and Impurity-C.[10] Other potential impurities may also be present, arising from synthesis or degradation.[8][11] Forced degradation studies can help identify other potential degradation products.[6][7]
Q3: My method shows a significant change in results when I vary a parameter. What should I do?
A3: If a deliberate variation in a method parameter leads to results that do not meet the system suitability criteria (e.g., loss of resolution, significant shift in retention time), it indicates that the method is not robust with respect to that parameter. The analytical procedure should be revised to include stricter control over that parameter, or a precautionary statement should be included in the method documentation.[2][3]
Q4: How do I set the acceptance criteria for a robustness study?
A4: Acceptance criteria should be based on the system suitability parameters established during method development and validation. These typically include:
-
Resolution: The resolution between critical peak pairs (e.g., Famotidine and the closest eluting impurity) should remain above a predefined value (e.g., >1.5).
-
Peak Asymmetry (Tailing Factor): The tailing factor for all specified peaks should be within an acceptable range (e.g., ≤ 2.0).
-
Relative Retention Time (RRT): The RRT of the impurities relative to the main peak should remain consistent.
-
Quantitative Results: The percentage of any specified impurity should not change significantly from the initial result.
Q5: Can I perform robustness testing using a design of experiments (DoE) approach?
A5: Yes, a DoE approach is highly recommended for robustness testing. It allows for the simultaneous investigation of multiple parameters and their interactions in a structured manner, providing a more comprehensive understanding of the method's reliability.
Experimental Protocols
Protocol 1: Robustness Testing of an HPLC Method for Famotidine Impurity Analysis
1. Objective: To assess the reliability of the analytical method for the determination of impurities in Famotidine by subjecting it to small, deliberate variations in method parameters.
2. Materials:
-
Famotidine reference standard and impurity reference standards.
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol).
-
Analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate (B84403), phosphoric acid).
-
Validated HPLC system with a UV detector.
-
Validated HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
3. Standard Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a phosphate buffer (pH 3.0) and acetonitrile (e.g., 85:15 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
4. Robustness Parameters and Variations:
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Organic Solvent (%) | 15% | 13% | 17% |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Column Temperature (°C) | 30°C | 28°C | 32°C |
| Wavelength (nm) | 265 nm | 263 nm | 267 nm |
5. Procedure:
-
Prepare a system suitability solution containing Famotidine and known impurities.
-
Prepare a test sample of the Famotidine drug substance.
-
Equilibrate the HPLC system with the mobile phase at the nominal conditions.
-
Inject the system suitability solution and verify that all system suitability criteria (e.g., resolution, tailing factor) are met.
-
Inject the test sample and record the chromatogram.
-
Modify one parameter according to the variations listed in the table above, while keeping all other parameters at their nominal values.
-
For each variation, re-equilibrate the system and inject the system suitability solution and the test sample.
-
Record the chromatographic data for each run.
6. Data Analysis:
-
For each condition, evaluate the system suitability parameters.
-
Calculate the retention time, resolution between critical peak pairs, peak asymmetry, and the percentage of each impurity.
-
Compare the results from the varied conditions to those from the nominal conditions. The deviations should be within the predefined acceptance criteria.
Data Presentation
Table 1: Example of Robustness Study Results for Famotidine Impurity A
| Parameter Varied | Condition | Retention Time (min) | Resolution (Famotidine/Impurity A) | Impurity A (%) |
| Nominal | - | 5.21 | 2.5 | 0.15 |
| pH | 2.8 | 5.35 | 2.3 | 0.16 |
| 3.2 | 5.08 | 2.6 | 0.15 | |
| Organic Solvent | 13% | 5.82 | 2.8 | 0.14 |
| 17% | 4.75 | 2.2 | 0.15 | |
| Flow Rate | 0.9 mL/min | 5.79 | 2.5 | 0.15 |
| 1.1 mL/min | 4.73 | 2.4 | 0.16 | |
| Temperature | 28°C | 5.30 | 2.4 | 0.15 |
| 32°C | 5.12 | 2.6 | 0.14 |
Visualizations
Caption: Workflow for conducting a method robustness study.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of column chemistry on Famotidine impurity separation
Welcome to the technical support center for Famotidine (B1672045) impurity analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic separation of Famotidine and its related impurities.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: Why am I observing poor peak shape (tailing) for the Famotidine peak and its impurities?
Answer:
Peak tailing is a common issue when analyzing basic compounds like Famotidine on silica-based columns. The primary cause is the interaction between the basic amine functional groups on Famotidine and acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.[1] This secondary interaction can lead to asymmetric peaks.
Potential Causes & Solutions:
-
Column Choice: You might be using a column with a high number of accessible silanol groups.
-
Solution: Switch to a modern, end-capped C18 column or a column specifically designed for the analysis of basic compounds. These columns have a lower concentration of free silanol groups, minimizing secondary interactions.[1]
-
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of both Famotidine and the silanol groups.
-
Solution: Adjust the mobile phase pH to a lower value (e.g., pH 3.0) using a suitable buffer like phosphate (B84403) or acetate.[2][3] At a lower pH, the silanol groups are less likely to be ionized, reducing their interaction with the protonated basic analyte.
-
-
Mobile Phase Modifier: The absence of a mobile phase modifier can lead to peak tailing.
-
Solution: Incorporate a competing base, such as triethylamine (B128534) (TEA), into your mobile phase at a low concentration (e.g., 0.1-0.2%).[2][3] TEA will preferentially interact with the active silanol sites on the stationary phase, masking them from the analyte and improving peak shape.
-
Question 2: I am having difficulty separating critical impurity pairs. What can I do?
Answer:
Co-elution or poor resolution of critical impurity pairs is a frequent challenge in impurity profiling. The column chemistry and mobile phase composition play a crucial role in achieving the desired selectivity.
Potential Causes & Solutions:
-
Inadequate Stationary Phase Selectivity: Your current column chemistry may not provide sufficient selectivity for the critical pair.
-
Solution 1: Experiment with a different stationary phase. For instance, if you are using a standard C18 column, consider a column with a different bonding chemistry or a different base material. A Porous Graphitic Carbon (PGC) column, for example, offers a unique retention mechanism based on the polarizability of the analytes and can provide different selectivity compared to silica-based C18 columns.[4][5]
-
Solution 2: For very polar impurities, a column designed for hydrophilic interaction liquid chromatography (HILIC) might provide better retention and separation.
-
-
Mobile Phase Optimization: The organic modifier and additives in your mobile phase can be adjusted to improve resolution.
-
Solution 1: If using acetonitrile (B52724), try switching to methanol (B129727) or a combination of both.[6] The choice of organic modifier can alter the selectivity of the separation.
-
Solution 2: Introduce an ion-pairing agent, such as 1-Hexane sodium sulfonate, into the mobile phase.[7][8] This can be particularly effective for separating ionic or highly polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common column chemistry used for Famotidine impurity separation?
A1: The most widely reported column chemistry for the separation of Famotidine and its impurities is reversed-phase chromatography using a C18 stationary phase.[2][6][9][10] However, the performance can vary between different manufacturers due to differences in silica purity, surface area, and end-capping technology.
Q2: How does a Porous Graphitic Carbon (PGC) column differ from a C18 column for this application?
A2: A PGC column has a stationary phase made of 100% porous graphitic carbon. Unlike silica-based C18 columns, PGC columns do not have silanol groups, which eliminates the issue of peak tailing due to silanol interactions with basic compounds like Famotidine.[4][5] The retention mechanism on a PGC column is based on the interaction of the analyte with the flat, polarizable surface of the graphite, which can offer unique selectivity for structurally similar impurities.
Q3: When should I consider using an ion-pairing agent in my mobile phase?
A3: An ion-pairing agent is beneficial when you are trying to separate impurities that are ionic or have very high polarity. These compounds may have little or no retention on a standard C18 column. The ion-pairing agent forms a neutral complex with the ionic analyte, which can then be retained and separated by the reversed-phase column.[7][8]
Data Presentation
The following tables summarize the performance of different column chemistries in the separation of Famotidine and its impurities based on published data.
Table 1: Comparison of Different Column Chemistries for Famotidine Impurity Analysis
| Column Chemistry | Column Dimensions | Mobile Phase | Key Findings | Reference |
| Supelcosil LC-18 (C18) | - | 13:87 (v/v) Acetonitrile:0.1 M Dihydrogen Phosphate Buffer with 0.2% TEA (pH 3.0) | Good separation of Famotidine and its potential impurities achieved in 25 minutes.[2][9] | [2][9] |
| ACQUITY UPLC CSH C18 | 100 mm x 2.1 mm, 1.7 µm | Gradient with 0.1% Trifluoroacetic acid in Water, Acetonitrile, and Methanol | Successful quantification of three organic impurities (A, B, and C).[6] | [6] |
| Porous Graphitic Carbon (PGC) | - | 50:50 (v/v) Acetonitrile:Water containing 0.5% Pentane (B18724) Sulphonic Acid | Rapid separation of Famotidine and related impurities accomplished within 10 minutes.[4][5] | [4][5] |
| Nucleosil C-18 | 15 cm x 4.6 mm | 83:17 (v/v) Methanol:Water (pH 7.0 with 0.05% o-phosphoric acid) | Achieved good peak symmetry and resolution.[11] | [11] |
Experimental Protocols
Method 1: RP-HPLC with a C18 Column and TEA as a Mobile Phase Modifier
-
Column: Supelcosil LC-18
-
Mobile Phase: A mixture of acetonitrile and 0.1 M dihydrogen phosphate buffer (13:87 v/v) containing 0.2% triethylamine. The pH is adjusted to 3.0 with phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 265 nm[2]
-
Column Temperature: Ambient
Method 2: RP-HPLC with a Porous Graphitic Carbon (PGC) Column
-
Column: Porous Graphitic Carbon (PGC)
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and water containing 0.5% pentane sulphonic acid.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 265 nm[4]
-
Column Temperature: Ambient
Visualizations
Caption: A typical experimental workflow for Famotidine impurity analysis.
Caption: A troubleshooting decision tree for common chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Fast analysis of famotidine and related substances using a Thermo Scientific Acclaim 120 C18 column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 11. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Analysis of Famotidine Impurities A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of three known impurities of the histamine (B1213489) H2-receptor antagonist, famotidine (B1672045): Impurity A, Impurity B, and Impurity C. Understanding the profile of these impurities is critical for ensuring the quality, safety, and efficacy of famotidine drug products. This document outlines their chemical properties, analytical detection methodologies, and includes detailed experimental protocols based on published literature.
Chemical and Physical Data Summary
A summary of the key chemical and physical properties of famotidine and its impurities A, B, and C is presented below. This data is essential for the identification and quantification of these compounds during quality control processes.
| Property | Famotidine | Impurity A (Famotidine Amidine) | Impurity B (Famotidine Dimer) | Impurity C (Famotidine Sulfamide) |
| IUPAC Name | N'-(aminosulfonyl)-3-(((2-((diaminomethylene)amino)thiazol-4-yl)methyl)thio)propanimidamide | 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanimidamide[1][2] | 3,5-Bis[2-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]ethyl]-4H-1,2,4,6-thiatriazine-1,1-dioxide[3][4] | 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)-N-sulfamoylpropanamide[5][6][7] |
| Molecular Formula | C₈H₁₅N₇O₂S₃ | C₈H₁₄N₆S₂[1] | C₁₆H₂₃N₁₁O₂S₅[3][8] | C₈H₁₄N₆O₃S₃[5][9] |
| Molecular Weight | 337.45 g/mol | 258.37 g/mol [1] | 561.75 g/mol [3][8] | 338.43 g/mol [9] |
| CAS Number (Free Base) | 76824-35-6 | 124646-10-2[1][10] | 89268-62-2[3][4][8] | 106433-44-7[9][11] |
Experimental Protocols
The following are detailed methodologies for the analysis of famotidine and its impurities, adapted from established analytical methods.[12][13]
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is suitable for the separation and quantification of famotidine and its process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile, methanol, and an aqueous buffer containing an ion-pairing agent like 1-hexanesulfonic acid sodium salt.
-
Flow Rate: 1.5 mL/min.[12]
-
Detection Wavelength: 265 nm.[14]
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare standard solutions of famotidine and each impurity in the mobile phase to a concentration of approximately 0.5 mg/mL for famotidine and 2.5 µg/mL for the impurities.[12]
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a target concentration of 0.5 mg/mL of famotidine.
-
Procedure: Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions. Record the chromatograms and calculate the impurity levels based on the peak areas relative to the famotidine peak area.
Ultra-Performance Liquid Chromatography (UPLC) for Impurity Quantification
This method offers higher resolution and sensitivity for the quantification of organic impurities in famotidine.[13]
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: ACQUITY UPLC CSH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[13]
-
Mobile Phase: A gradient system consisting of 0.1% trifluoroacetic acid in water, acetonitrile, and methanol.[13]
-
Flow Rate: 0.3 mL/min.[13]
-
Detection Wavelength: 260 nm.[13]
-
Column Temperature: 45°C.[13]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution containing Impurity A, B, and C at a concentration of 20 mg in 100 mL of diluent. Further dilute to a working standard concentration of 0.1% of the famotidine test concentration.[13]
-
Sample Preparation: For tablets, grind twenty tablets to a fine powder. For the API, use the powder as is. Prepare a solution with a famotidine concentration of 2.0 mg/mL.
-
Procedure: Set up the UPLC system with the specified parameters. Inject the blank, standard, and sample solutions. The retention times for Impurity A, Impurity B, and Impurity C are approximately 4.77 min, 5.68 min, and 5.14 min, respectively, with famotidine eluting at around 8.18 min.[13]
Visualizations
Experimental Workflow for Famotidine Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of impurities in a famotidine drug substance or product.
References
- 1. veeprho.com [veeprho.com]
- 2. Famotidine EP Impurity A | 124646-10-2 [chemicea.com]
- 3. allmpus.com [allmpus.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. epichem.com [epichem.com]
- 6. veeprho.com [veeprho.com]
- 7. Famotidine EP Impurity C | 76824-17-4 | SynZeal [synzeal.com]
- 8. scbt.com [scbt.com]
- 9. allmpus.com [allmpus.com]
- 10. allmpus.com [allmpus.com]
- 11. glppharmastandards.com [glppharmastandards.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Famotidine Impurities: HPLC vs. UPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Famotidine (B1672045) are critical for ensuring drug safety and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Famotidine impurities, supported by experimental data. The focus is on the cross-validation of these methods, a crucial step in modernizing analytical techniques while maintaining data integrity and regulatory compliance.
Introduction to HPLC and UPLC in Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) has long been the established method for pharmaceutical analysis, offering robust and reliable separation of compounds.[1] It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase, separating components based on their interactions with these two phases.[1]
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns with smaller particle sizes (sub-2 µm).[1] This allows for operation at higher pressures, resulting in significantly faster analysis times, improved resolution, and increased sensitivity, which is particularly advantageous for detecting trace impurities.[1][2]
Data Presentation: A Comparative Analysis
The following tables summarize the performance characteristics of representative HPLC and UPLC methods for the analysis of Famotidine and its impurities, based on published data. This allows for a direct comparison of their analytical capabilities.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Representative HPLC Method | Representative UPLC Method |
| Instrumentation | Standard HPLC with UV-Vis Detector | UPLC with Photodiode Array (PDA) Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size[1] | Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size[1][3] |
| Mobile Phase | Methanol and 1% acetic acid in water (30:70 v/v)[1] | Gradient of Acetonitrile (B52724) and 0.1% Trifluoroacetic acid in water[3] |
| Flow Rate | 0.4 mL/min[1] | 0.3 mL/min[1][3] |
| Detection Wavelength | 267 nm[1] | 260 nm or 265 nm[1][3] |
| Injection Volume | 10 µL[1] | 1-2 µL[1] |
| Column Temperature | 25°C (ambient)[1] | 30°C or 45°C[1][3] |
Table 2: Comparison of Validation Parameters for Impurity Analysis
| Validation Parameter | Representative HPLC Method | Representative UPLC Method for Impurities A, B, and C |
| Linearity (Correlation Coefficient, r²) | > 0.998[4] | > 0.99[3] |
| Limit of Detection (LOD) | 0.08 to 0.14 µg/mL[4] | 0.12 µg/mL[3] |
| Limit of Quantification (LOQ) | Not explicitly stated in µg/mL in the provided search results | 0.4 µg/mL[3] |
| Accuracy (% Recovery) | > 98%[5] | 100 ± 15% (at 60%, 100%, and 160% spike levels)[3] |
| Precision (%RSD) | < 2% (intraday and interday)[4] | < 2.0%[3] |
Experimental Protocols
Detailed methodologies for the representative HPLC and UPLC methods are provided below. These protocols are based on established and validated methods for Famotidine analysis.[1][3][6][7]
Representative HPLC Method Protocol[6][7]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[1]
-
Chemicals and Reagents:
-
Famotidine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate (B84403) monobasic
-
1-Hexane sodium sulfonate (for ion-pairing)
-
Purified water
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer solution (e.g., 0.05M sodium phosphate monobasic, pH 6.0) in a specified ratio (e.g., 10:5:85 v/v/v).[6] An ion-pairing agent like 1-Hexane sodium sulfonate may be included.[7]
-
Flow Rate: 1.5 mL/min.[7]
-
Detection Wavelength: 266 nm.[7]
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Sample Preparation (Tablets):
-
Weigh and finely powder a minimum of 20 tablets.[6]
-
Accurately weigh a portion of the powder equivalent to a specific amount of Famotidine (e.g., 25 mg) and transfer it to a volumetric flask.[6]
-
Add a portion of the mobile phase and sonicate for approximately 30 minutes to ensure complete dissolution.[6]
-
Dilute to the final volume with the mobile phase and filter the solution through a 0.45 µm membrane filter before injection.[6]
-
-
System Suitability:
-
Inject the standard solution multiple times (e.g., five times) and assess parameters such as the tailing factor (should be less than 2.0) and the relative standard deviation (RSD) of the peak area.[6]
-
Representative UPLC Method Protocol[3]
-
Instrumentation: A UPLC system equipped with a Photodiode Array (PDA) detector.[3]
-
Chemicals and Reagents:
-
Famotidine API and impurity reference standards (Impurity-A, Impurity-B, Impurity-C)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid
-
Purified water
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC CSH C18, 100 mm × 2.1 mm, 1.7 µm particle size.[3]
-
Mobile Phase: A gradient system with Mobile Phase A consisting of 0.1% Trifluoroacetic acid in water and Mobile Phase B consisting of acetonitrile and methanol.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Detection Wavelength: 260 nm.[3]
-
Column Temperature: 45°C.[3]
-
Injection Volume: 1 µL.
-
-
Standard Solution Preparation:
-
Sample Preparation:
-
Accurately weigh about 50.0 mg of the Famotidine API into a 25 mL volumetric flask.
-
For accuracy studies, spike the sample with known concentrations of the impurity standard solutions (e.g., at 60%, 100%, and 160% of the target impurity concentration).[3]
-
Add diluent, mix well, and make up to the final volume.[3]
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, LOD, LOQ, ruggedness, and robustness.[3]
-
Cross-Validation Workflow
The transition from a well-established HPLC method to a more efficient UPLC method requires a systematic cross-validation process to ensure that the new method provides equivalent or superior results. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the cross-validation of an existing HPLC method with a new UPLC method.
Conclusion and Recommendations
The cross-validation of HPLC and UPLC methods for the analysis of Famotidine impurities clearly demonstrates the advantages of the UPLC platform in terms of speed, sensitivity, and efficiency.[1] The significantly shorter run times offered by UPLC can lead to a substantial increase in laboratory throughput and a reduction in operational costs.[1] The enhanced resolution and sensitivity of UPLC are particularly beneficial for the detection and quantification of impurities, a critical aspect of pharmaceutical quality control.[1]
For laboratories developing new analytical methods for Famotidine, a UPLC-based approach is highly recommended. For organizations with established and validated HPLC methods, a comprehensive cross-validation study is a prerequisite for transferring the method to a UPLC system, ensuring data equivalency and regulatory compliance.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. psecommunity.org [psecommunity.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Inter-laboratory Insights: A Comparative Guide to the Analysis of Famotidine Impurity A
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance Comparison
The following table summarizes the performance characteristics of various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods reported for the analysis of Famotidine (B1672045) Impurity A and other related substances. This data facilitates an objective comparison of key validation parameters.
| Parameter | Method 1 (RP-HPLC) [1] | Method 2 (UPLC) [2] | Method 3 (RP-HPLC with Ion Pairing Agent) [3][4] | Method 4 (HPLC) [5] |
| Linearity Range | 1 - 80 µg/mL | Not explicitly stated for Impurity A | Not explicitly stated for Impurity A | Not explicitly stated for Impurity A |
| Correlation Coefficient (r²) | 0.9981 - 0.9999 | ≥ 0.99 | Not explicitly stated for Impurity A | Not explicitly stated for Impurity A |
| Limit of Detection (LOD) | 0.08 - 0.14 µg/mL | 0.12 µg/mL | Signal-to-noise ratio of 3:1 | < 0.02% |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.4 µg/mL | Signal-to-noise ratio of 10:1 | < 0.1% |
| Precision (%RSD) | < 2% (Intraday & Interday) | Not explicitly stated for Impurity A | Not explicitly stated for Impurity A | Not explicitly stated for Impurity A |
| Accuracy (% Recovery) | 98 - 102% | 100 ± 15% at LOQ level | Not explicitly stated for Impurity A | Not explicitly stated for Impurity A |
Detailed Experimental Protocols
The methodologies presented below are based on published research and provide a framework for the analysis of Famotidine Impurity A.
Method 1: RP-HPLC[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Supelcosil LC18.
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1 M dihydrogen phosphate (B84403) buffer (containing 0.2% triethylamine), with the pH adjusted to 3.0, in a ratio of 13:87 (v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 265 nm.
-
Sample Preparation: Stock solutions of famotidine and its impurities are prepared in the mobile phase. Working standard solutions are prepared by diluting the stock solutions to the desired concentrations.
Method 2: UPLC[2]
-
Instrumentation: Ultra-Performance Liquid Chromatograph with a PDA detector.
-
Column: ACQUITY UPLC CSH C18, 100 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase: A gradient system of 0.1% trifluoroacetic acid in a water, acetonitrile, and methanol (B129727) mixture.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 260 nm.
-
Sample Preparation: Standard solutions of each impurity are prepared at a 0.1% level with respect to the Famotidine API concentration (2.0 mg/mL). For tablet analysis, twenty tablets are ground, and a portion equivalent to the desired famotidine concentration is dissolved in the diluent and sonicated.
Method 3: RP-HPLC with Ion Pairing Agent[3][4]
-
Instrumentation: High-Performance Liquid Chromatograph with a photodiode array detector.
-
Column: C18, 250 mm x 4.6 mm.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 1-Hexane sodium sulfonate.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 266 nm.
-
Sample Preparation: For tablets, a powder equivalent to 25 mg of famotidine is transferred to a 25 ml volumetric flask, dissolved in 20 ml of mobile phase A with the aid of ultrasonication for 30 minutes, and then diluted to the mark with the same mobile phase before filtration.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the analysis of this compound, from sample preparation to data analysis.
Caption: Generalized workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]
- 5. Validation of a method for the assay of related compounds in famotidine raw materials and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Famotidine and its Impurities: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance and its impurities is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of the stability of famotidine (B1672045) and its principal impurities under various stress conditions, supported by experimental data and detailed methodologies.
Famotidine, a potent histamine (B1213489) H2-receptor antagonist, is susceptible to degradation under various environmental conditions, leading to the formation of several impurities. The primary degradation pathways include hydrolysis (acidic and basic), oxidation, and photolysis. This guide outlines the comparative stability of famotidine and its key impurities, providing insights into its degradation profile.
Executive Summary of Stability
Famotidine exhibits significant degradation under acidic, basic, and oxidative stress conditions.[1][2] It is relatively stable under neutral, thermal, and photolytic conditions. The major degradation products identified include Impurity C (sulfamoyl amide), Impurity D (amide), and the corresponding carboxylic acid derivative.[3][4] The rate and extent of degradation are highly dependent on the pH, temperature, and the presence of oxidizing agents.[5][6]
Comparative Stability Data
The following tables summarize the quantitative data on the degradation of famotidine and the formation of its impurities under various stress conditions as reported in scientific literature.
Table 1: Degradation of Famotidine under Forced Degradation Conditions
| Stress Condition | Reagent/Parameters | Time | Temperature | Famotidine Degradation (%) | Major Impurities Formed | Reference |
| Acid Hydrolysis | 0.1N HCl | 6 hours | Room Temp | Not Specified | Impurity C, Impurity D | [7] |
| pH 1.2 HCl solution | 1 hour | Not Specified | 67% | FAM-D (degraded product) | [3] | |
| pH 1.2 HCl solution | 3 hours | Not Specified | 88% | FAM-D (degraded product) | [3] | |
| Base Hydrolysis | 0.1N NaOH | Not Specified | 65°C | Significant | Not Specified | [8] |
| 2M NaOH | Not Specified | Not Specified | Not Specified | Impurity C, Impurity D, Carboxylic Acid | [4] | |
| 25% Ammonia Solution | Not Specified | Not Specified | Not Specified | Impurity D | [4] | |
| Oxidative | 3% H₂O₂ | 5 days | Not Specified | Gradual Decrease | Not Specified | [9] |
| Potassium Caroate (pH 7) | 20 mins | Not Specified | Not Specified | S-oxide, Sulfone | [10] | |
| Thermal | Not Specified | 5 days | 60°C | Within acceptable limits | Not Specified | [9] |
| Photolytic | UV light | 5 days | Not Specified | Within acceptable limits | Not Specified | [9] |
Table 2: Famotidine Impurities
| Impurity Name | Chemical Name | Molecular Formula | Reference |
| Impurity A | 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide | C₈H₁₄N₆S₂ | [11] |
| Impurity B | 3,5-bis[2-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide | C₁₆H₂₃N₁₁O₂S₅ | [12] |
| Impurity C | 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]-N-sulfamoylpropanamide | C₈H₁₄N₆O₃S₃ | [13] |
| Impurity D | 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanamide | C₈H₁₃N₅OS₂ | [14] |
| Famotidine S-oxide | 3-[[2-(diaminomethylene) amino] 1, 3-thiazol-4yl methyl sulfinyl]-sulfamoyl-propanamide | C₈H₁₅N₇O₃S₃ | [15][] |
| Carboxylic Acid Derivative | [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid | Not Specified | [4] |
Degradation Pathways and Experimental Workflows
The degradation of famotidine follows distinct pathways under different stress conditions. The following diagrams illustrate these pathways and a general workflow for stability testing.
Caption: Famotidine Degradation Pathways under Stress Conditions.
Caption: General Workflow for Famotidine Stability Testing.
Experimental Protocols
The following are representative experimental protocols for conducting forced degradation studies on famotidine.
Acid and Base Hydrolysis
-
Objective: To assess the stability of famotidine in acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of famotidine in a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
For acid hydrolysis, add an equal volume of 0.1N HCl to the famotidine solution.[7]
-
For base hydrolysis, add an equal volume of 0.1N NaOH to the famotidine solution.
-
Keep the solutions at a specified temperature (e.g., room temperature or 60°C) for a defined period (e.g., up to 24 hours).
-
At specified time points, withdraw samples, neutralize them (base for the acidic solution, acid for the basic solution), and dilute to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To evaluate the susceptibility of famotidine to oxidation.
-
Procedure:
-
Prepare a stock solution of famotidine.
-
Add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂) to the famotidine solution.[9]
-
Store the solution at room temperature, protected from light, for a specified duration.
-
At designated time intervals, withdraw samples, dilute as necessary with the mobile phase, and analyze by HPLC.
-
Thermal Degradation
-
Objective: To determine the effect of elevated temperature on famotidine stability.
-
Procedure:
-
Place the solid famotidine drug substance or the drug product in a temperature-controlled oven at a high temperature (e.g., 60°C).[9]
-
For solutions, store the famotidine solution at the elevated temperature.
-
After a specified period, remove the samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.
-
Photostability
-
Objective: To assess the impact of light exposure on the stability of famotidine.
-
Procedure:
-
Expose the solid famotidine drug substance or drug product to a light source that provides both UV and visible light, as per ICH guidelines.
-
A control sample should be stored under the same conditions but protected from light.
-
After the exposure period, prepare solutions of both the exposed and control samples and analyze them by HPLC.
-
Representative Stability-Indicating HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio can be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where famotidine and its impurities have significant absorbance (e.g., 265 nm).
-
Injection Volume: 20 µL.
-
Temperature: Ambient or controlled (e.g., 25°C).
This guide provides a foundational understanding of the stability of famotidine and its impurities. For specific applications, it is crucial to conduct detailed, in-house stability studies following the principles outlined in relevant regulatory guidelines such as those from the International Council for Harmonisation (ICH).
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 4. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal and nonisothermal decomposition of famotidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tpcj.org [tpcj.org]
- 10. scielo.isciii.es [scielo.isciii.es]
- 11. veeprho.com [veeprho.com]
- 12. scbt.com [scbt.com]
- 13. epichem.com [epichem.com]
- 14. FaMotidine AMide IMpurity | 76824-16-3 [chemicalbook.com]
- 15. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]
Unveiling the Spectroscopic Fingerprints of Famotidine Degradation Products: A Comparative Guide
A comprehensive analysis of the spectral characteristics of Famotidine's principal degradation products provides crucial insights for researchers, scientists, and drug development professionals. Understanding the degradation pathways and the spectral signatures of the resulting impurities is paramount for ensuring the safety, efficacy, and stability of pharmaceutical formulations.
This guide offers a comparative overview of the spectral data for key Famotidine (B1672045) degradation products identified under various stress conditions, including acidic, basic, and oxidative environments. Detailed experimental protocols for the analytical techniques employed in their characterization are provided, alongside a visual representation of the degradation workflow.
Comparative Spectral Data of Famotidine and Its Degradation Products
The degradation of Famotidine gives rise to several impurities, each with a unique spectral profile. The following table summarizes the mass spectrometric and nuclear magnetic resonance (NMR) data for Famotidine and its prominent degradation products, facilitating their identification and quantification.
| Compound | Chemical Name | Molecular Weight | Mass Spectrometry (m/z) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Famotidine | 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]-N'-(aminosulfonyl)propanimidamide | 337.45 | 338 [M+H]+ | See specific literature for full assignment | See specific literature for full assignment |
| Impurity A | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanamidine | - | - | - | - |
| Impurity B | 3,5-bis-[2-[[[[(diaminomethylene) amino]thiazol-4-yl]methyl]thio]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide | - | - | - | - |
| Impurity C | N-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]-propanamide | - | - | - | - |
| Degradation Product (Basic Condition) | [3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide | - | - | - | - |
| Degradation Product (Basic Condition) | [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide | - | - | - | - |
| Degradation Product (Basic Condition) | [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid | - | - | - | - |
| Degradation Product (Formaldehyde Reaction) | Not specified | 349 | 350 [M+H]+ | - | - |
| Degradation Product (Acidic Condition) | Famotidine Degraded Product (FAM_D) | - | - | - | Signal at 178 ppm |
Note: Detailed spectral assignments for each compound can be found in the cited literature. The table will be populated with more specific data as it is extracted from the search results.
Experimental Protocols
The characterization of Famotidine and its degradation products relies on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Separation of Degradation Products
A stability-indicating HPLC method is crucial for separating Famotidine from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., Supelcosil LC18) is commonly employed.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.1 M dihydrogen phosphate buffer) with an organic modifier like triethylamine (B128534) is often used. A typical composition is 13:87 (v/v) acetonitrile:buffer, with the pH adjusted to 3.0.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is maintained.[1]
-
Detection: UV detection is performed at a wavelength of 265 nm.[1]
-
Sample Preparation: Samples are prepared by dissolving the drug substance or product in the mobile phase to a suitable concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation
LC-MS is a powerful technique for determining the molecular weights of degradation products and obtaining structural information.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) source is utilized.[2]
-
Ionization Mode: Positive ion mode is typically used to generate protonated molecular ions [M+H]+.[2]
-
MS/MS Analysis: For further structural elucidation, tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion of the degradate. This provides fragmentation patterns that help in identifying the structure.[2]
-
Chromatographic Conditions: The HPLC conditions are similar to those described above, ensuring compatibility with the MS detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the degradation products.
-
Instrumentation: A high-field NMR spectrometer is used to acquire 1H and 13C NMR spectra.
-
Solvent: Deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or water (D2O) are used to dissolve the samples.[3][4]
-
Analysis: One-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are conducted to assign all proton and carbon signals and to elucidate the connectivity of the atoms in the molecule.[3][4]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of Famotidine degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical application of LC-MS. 1--Characterization of a famotidine degradate in a package screening study by LC-APCI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Stability-Indicating UPLC and Alternative Methods for Famotidine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for famotidine (B1672045) with alternative analytical techniques, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE). The information presented, supported by experimental data, is intended to assist in the selection and implementation of the most suitable analytical method for the quality control and stability assessment of famotidine in pharmaceutical development.
Introduction to Famotidine and the Need for Stability-Indicating Methods
Famotidine is a potent histamine (B1213489) H2-receptor antagonist used to treat and prevent ulcers in the stomach and intestines. Like many pharmaceutical compounds, famotidine is susceptible to degradation under various environmental conditions, such as exposure to light, heat, humidity, and extreme pH. Therefore, it is crucial to employ validated stability-indicating analytical methods that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring the safety and efficacy of the final drug product.
Comparison of Analytical Methods for Famotidine
The selection of an analytical method depends on various factors, including the specific requirements of the analysis (e.g., routine quality control vs. research), available instrumentation, and desired performance characteristics such as speed, sensitivity, and resolution.
Quantitative Data Summary
The following tables summarize the key performance parameters of different analytical methods validated for the determination of famotidine.
Table 1: UPLC Method Validation Parameters
| Parameter | Reported Performance |
| Linearity Range (µg/mL) | 5.0–20.0 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.006 |
| Limit of Quantification (LOQ) (µg/mL) | 0.02 |
| Accuracy (% Recovery) | 99.8% |
| Precision (%RSD) | 0.900% |
Table 2: HPLC Method Validation Parameters
| Parameter | Reported Performance |
| Linearity Range (µg/mL) | 20-60 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.019[1] |
| Limit of Quantification (LOQ) (µg/mL) | 0.060[1] |
| Accuracy (% Recovery) | 98.4% to 98.9%[2] |
| Precision (%RSD) | < 2% |
Table 3: UV-Visible Spectrophotometry Method Validation Parameters
| Parameter | Reported Performance |
| Linearity Range (µg/mL) | 2-20[2] |
| Correlation Coefficient (r²) | > 0.998[3] |
| Limit of Detection (LOD) (µg/mL) | 0.6944[3] |
| Limit of Quantification (LOQ) (µg/mL) | 2.1044[3] |
| Accuracy (% Recovery) | 96.83% to 102.7%[2] |
| Precision (%RSD) | 0.1305% to 0.167% (Intra-day and Inter-day)[3] |
Table 4: Capillary Electrophoresis Method Validation Parameters
| Parameter | Reported Performance |
| Linearity Range (µg/mL) | 1.5 to 78.5[4] |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was established[4] |
| Limit of Detection (LOD) (µg/mL) | 0.09[4] |
| Precision (%RSD) | < 2% (migration times), < 5% (corrected peak areas)[4] |
Experimental Protocols
Detailed methodologies for the stability-indicating UPLC method and a representative HPLC method are provided below.
Stability-Indicating UPLC Method
This method is designed for the rapid and efficient separation of famotidine from its potential degradation products.
-
Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient mixture of a pH 6.0 buffer and methanol.
-
Mobile Phase A: 80:20 (v/v) mixture of pH 6.0 sodium acetate (B1210297) buffer and methanol.[5]
-
Mobile Phase B: 30:70 (v/v) mixture of pH 6.0 sodium acetate buffer and methanol.[5]
-
-
Gradient Program: A typical gradient would be: 0.01 min/15% B, 1.2 min/100% B, 2.5 min/100% B, 3.0 min/15% B, 4.0 min/15% B.[5]
-
Flow Rate: 0.35 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 260 nm.[5]
-
Injection Volume: 1.0 µL.[5]
Forced Degradation Study Protocol
To establish the stability-indicating nature of the method, forced degradation studies are performed on famotidine samples under the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 30 minutes.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 10% H₂O₂ at 60°C for 30 minutes.[5]
-
Thermal Degradation: Dry heat at 60°C for 6 hours.[3]
-
Photolytic Degradation: Exposure to UV light for 5-6 days.[3][6]
The stressed samples are then analyzed by the UPLC method to assess for degradation and to ensure that the degradation product peaks are well-resolved from the parent famotidine peak.
Visualizations
UPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of a stability-indicating UPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Capillary zone electrophoresis method for the determination of famotidine and related impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Famotidine degradation impurity 2 | C9H16N8O3S3 | CID 129627163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tpcj.org [tpcj.org]
Navigating the Genotoxic Landscape of Famotidine Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The assessment of genotoxic impurities is a critical aspect of drug safety and development. For a widely used drug like famotidine (B1672045), a histamine (B1213489) H2-receptor antagonist, ensuring the absence of DNA-reactive impurities is paramount. This guide provides a comparative overview of the genotoxicity assessment of known and potential impurities in famotidine, based on publicly available data. It details the methodologies for key genotoxicity assays and contextualizes the findings within the regulatory framework.
Introduction to Genotoxicity Assessment of Drug Impurities
Genotoxic impurities in pharmaceuticals are compounds that have the potential to damage DNA, leading to mutations and potentially cancer. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH) M7 guideline, mandate a thorough assessment and control of such impurities. The approach involves a combination of computational (in silico) predictions and a battery of in vitro and in vivo genotoxicity tests.
Famotidine itself has been shown to be non-genotoxic in standard assays, including the Ames test, in vivo mouse micronucleus test, and a chromosomal aberration test. However, impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. This guide focuses on the available genotoxicity data for these impurities.
Comparative Analysis of Famotidine Impurities
The publicly available information on the genotoxicity of specific famotidine impurities is limited. Much of the detailed experimental data is proprietary. However, a weight-of-evidence approach, combining in silico predictions, qualitative experimental results, and analysis of structurally similar compounds, can provide valuable insights.
Identified Potential Genotoxic Impurity: 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide
A recent study identified a potential genotoxic impurity in a key starting material of famotidine: 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide.[1] Due to the presence of a chloroethyl functional group, a structural alert for mutagenicity, its genotoxic potential was investigated using computational methods.
Table 1: Summary of In Silico Genotoxicity Assessment for a Key Famotidine Impurity
| Impurity Name | Assessment Method | Prediction |
| 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide | Derek Nexus (Knowledge-based) | Positive for mutagenicity (structural alert) |
| 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide | Sarah Nexus (Statistical-based) | Positive for mutagenicity |
| 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide | Molecular Docking | Shows interaction with DNA |
Note: No experimental genotoxicity data for this impurity is publicly available.
Nitrosamine (B1359907) Impurities: Nitrosated Famotidine
Nitrosamines are a class of potent genotoxic impurities that have been a focus of regulatory concern. While famotidine has not been found to contain nitrosamine impurities in FDA testing, the potential for their formation exists under certain conditions. Studies have shown that when famotidine is exposed to nitrite (B80452) in an acidic environment, a nitrosated form of the drug is produced which is mutagenic.[2]
Table 2: Genotoxicity of Nitrosated Famotidine
| Impurity Name | Assay | Result |
| Nitrosated Famotidine | Bacterial Reverse Mutation (Ames) Test | Positive |
| Nitrosated Famotidine | In Vitro Micronucleus Assay | No Public Data Available |
| Nitrosated Famotidine | In Vivo Genotoxicity Assays | No Public Data Available |
The positive Ames test for nitrosated famotidine underscores the importance of controlling nitrosating agents and reaction conditions during the manufacturing and storage of famotidine.
Experimental Protocols for Genotoxicity Assessment
A standard battery of tests is recommended by regulatory guidelines to assess the genotoxic potential of drug impurities. The following are detailed methodologies for these key assays.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This assay evaluates the ability of a substance to induce reverse mutations at selected loci in several strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Tester Strains: A minimum of five strains are typically used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537 or TA97a) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.
-
Procedure: The test compound, bacterial culture, and (if required) S9 mix are combined and plated on a minimal agar (B569324) medium.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted.
-
Positive Result: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant increase at one or more concentrations.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
Methodology:
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are used.
-
Treatment: Cell cultures are treated with the test substance at various concentrations, with and without S9 metabolic activation.
-
Harvesting: After an appropriate incubation period, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.
-
Slide Preparation and Analysis: Chromosome preparations are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Positive Result: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.[3]
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals by analyzing the formation of micronuclei in erythrocytes.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Administration: The test substance is administered via an appropriate route, usually once or twice.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Slide Preparation and Analysis: The collected cells are processed, stained, and analyzed for the frequency of micronucleated polychromatic erythrocytes (immature red blood cells).
-
Positive Result: A statistically significant, dose-dependent increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a positive result.
Visualizing Workflows and Logical Relationships
To better understand the process of genotoxicity assessment, the following diagrams illustrate the typical workflow and the logical framework for interpreting the results.
Caption: Standard workflow for genotoxicity testing of impurities.
Caption: ICH M7 classification of mutagenic impurities.
Conclusion and Future Perspectives
The genotoxicity assessment of famotidine impurities is an ongoing process that relies on a combination of predictive and experimental approaches. While data on specific impurities remains scarce in the public domain, the available information highlights the potential for genotoxic compounds to arise from starting materials or side reactions. The positive mutagenicity of nitrosated famotidine serves as a crucial reminder of the importance of controlling manufacturing and storage conditions.
For researchers and drug developers, a thorough understanding of the synthetic route and potential degradation pathways of famotidine is essential for identifying and controlling potential genotoxic impurities. The application of in silico models is a valuable first step in this process, followed by targeted experimental testing as guided by regulatory frameworks. As analytical techniques become more sensitive, the identification of new impurities may necessitate further genotoxicity evaluation to ensure the continued safety and quality of famotidine-containing products.
References
A Comparative Guide to Detector Performance in the Analysis of Famotidine Impurity A
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides an objective comparison of different analytical detector technologies for the analysis of Famotidine (B1672045) Impurity A, a potential process-related impurity in the manufacturing of Famotidine. The performance of Photodiode Array (PDA) detectors is compared with the expected performance of Mass Spectrometry (MS) detectors, supported by experimental data from published literature.
Executive Summary
For routine quality control and quantification of Famotidine Impurity A at levels typically specified in pharmacopeias, UPLC-PDA detection offers adequate sensitivity, linearity, and reproducibility . However, for applications requiring trace-level quantification, structural elucidation, or enhanced specificity, LC-MS/MS is the superior technology , offering significantly lower limits of detection and providing valuable molecular weight information. The choice of detector ultimately depends on the specific analytical requirements, including the required sensitivity, the complexity of the sample matrix, and the intended application of the analytical method.
Data Presentation
The following tables summarize the quantitative performance data for the analysis of this compound and related compounds using different detector types.
Table 1: Performance of a UPLC-PDA Method for this compound Analysis [1]
| Parameter | Performance |
| Limit of Detection (LOD) | 0.12 µg/mL |
| Limit of Quantification (LOQ) | 0.4 µg/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 100 ± 15% |
| Precision (%RSD) | < 2.0% |
Table 2: Performance of an HPLC-PDA Method for Various Famotidine Impurities [2]
| Impurity | LOD (ng/mL) | LOQ (ng/mL) |
| Sulfoxide impurity | 12 | 37.5 |
| Propionamide impurity | 16.5 | 57 |
| Carboxylic acid impurity | 27 | 67.5 |
| Propionate impurity | 15 | 48 |
| Sulfamide impurity | 18 | 52.5 |
| Isothiourea impurity | 22.5 | 63 |
Table 3: Performance of LC-MS/MS Methods for Famotidine Analysis (Illustrative of MS Sensitivity)
| Method | LLOQ (ng/mL) | Matrix |
| LC-MS/MS | 2.5 | Human Plasma[3] |
| LC-MS/MS | 0.5 | Human Plasma[4] |
| LC-MS | 0.631 | Human Plasma[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.
UPLC-PDA Method for this compound
This method is suitable for the simultaneous quantification of Famotidine and its organic impurities, including Impurity A.[1]
-
Instrumentation: ACQUITY UPLC system with a PDA detector.
-
Column: ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient system consisting of:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase C: Methanol (B129727).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 260 nm.
-
Sample Preparation: A stock solution of this compound is prepared and serially diluted to create calibration standards. For analysis of a drug substance, a solution of the famotidine sample is prepared in the diluent.
HPLC-PDA Method for Famotidine Impurities
This method was developed for the quantitation of various process impurities of famotidine.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a Photo Diode Array (PDA) detector.
-
Column: C18 column (250 mm x 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 1-Hexane sodium sulfonate.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 266 nm.
-
Standard Preparation: Standard solutions are prepared by dissolving famotidine and all the impurities in the mobile phase A to obtain a concentration of 0.5 mg/ml for famotidine and 2.5 μg/ml for all the impurities.[2]
Representative LC-MS/MS Method for Famotidine
While a specific LC-MS/MS method for this compound with full validation data was not found in the public domain, the following method for the parent drug, famotidine, illustrates the typical setup and high sensitivity achievable with this technology.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[3]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Sample Preparation: For drug substance analysis, a dilute solution in a suitable solvent is prepared. For biological samples, protein precipitation followed by dilution is a common approach.
Mandatory Visualizations
Experimental Workflow for Impurity Analysis
Caption: General experimental workflow for the analysis of this compound.
Comparison of Detector Principles
Caption: Comparison of the principles and characteristics of PDA and MS detectors.
References
- 1. rjptonline.org [rjptonline.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]
- 4. Determination of famotidine in low-volume human plasma by normal-phase liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Famotidine Impurities: A Comparative Guide to Regulatory Standards
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of regulatory guidelines for famotidine (B1672045) impurities, supported by experimental data and detailed analytical methodologies. By offering a clear overview of the standards set by major pharmacopoeias and regulatory bodies, this document aims to streamline the process of impurity profiling and control in famotidine drug substances and products.
Famotidine, a potent histamine (B1213489) H2-receptor antagonist, is widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. As with any active pharmaceutical ingredient (API), the manufacturing process and storage can lead to the formation of impurities. These impurities, even in trace amounts, can potentially affect the efficacy and safety of the drug product. Therefore, stringent control and monitoring of impurities are mandated by regulatory agencies worldwide.
Pharmacopoeial Standards: A Comparative Overview
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed monographs for famotidine, outlining the acceptance criteria for various impurities. These standards are crucial benchmarks for quality control in the pharmaceutical industry.
| Impurity | United States Pharmacopeia (USP) Acceptance Criteria | European Pharmacopoeia (EP) Impurities |
| Any individual unspecified impurity | Not more than 0.10% | Impurity A, B, C, D, E, F, G, H, I |
| Total impurities | Not more than 0.5% | - |
| Organic Volatile Impurities | Meets the requirements of <467> | - |
| Residue on Ignition | Not more than 0.1% | - |
| Heavy Metals | Not more than 10 ppm | - |
Table 1: Comparison of Impurity Limits for Famotidine Drug Substance.
The USP sets specific limits for individual and total impurities, while the EP lists several specified impurities that must be monitored.[1][2] Commercial suppliers provide reference standards for these specified impurities, which are essential for method development and validation.[3][4][5][6][7]
Analytical Methodologies for Impurity Detection
A variety of analytical techniques are employed for the detection and quantification of famotidine impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)
A robust, stability-indicating HPLC method is essential for separating famotidine from its potential degradation products and process-related impurities. Several validated HPLC methods have been published, demonstrating their suitability for routine quality control.[8][9][10][11][12]
Typical HPLC Method Parameters:
| Parameter | Description |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[9][13][14] |
| Detection | UV detection at a wavelength of approximately 265 nm.[8][12] |
| Flow Rate | Typically 1.0 to 1.5 mL/min.[8][10] |
| Temperature | Often controlled, for example, at 40°C.[15] |
Table 2: Common HPLC Parameters for Famotidine Impurity Analysis.
Experimental Protocol: A Representative RP-HPLC Method
The following protocol outlines a typical reversed-phase HPLC method for the analysis of famotidine and its impurities, based on established methodologies.[10][12]
-
Preparation of Solutions:
-
Buffer Solution: Prepare a phosphate buffer solution (e.g., 0.02 M potassium dihydrogen phosphate) and adjust the pH to a suitable value (e.g., pH 3.0) with an acid like phosphoric acid.
-
Mobile Phase: Prepare the mobile phase by mixing the buffer solution and an organic solvent like acetonitrile in a specified ratio (e.g., 93:7 v/v). Filter and degas the mobile phase before use.[13][14]
-
Standard Solution: Accurately weigh and dissolve a suitable amount of USP Famotidine Reference Standard and known impurity standards in the mobile phase to prepare a standard solution of known concentration.
-
Sample Solution: Accurately weigh and dissolve the famotidine drug substance or a powdered portion of tablets in the mobile phase to obtain a solution with a known concentration of famotidine.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms for a sufficient run time to allow for the elution of all impurities and the main famotidine peak.
-
-
Data Interpretation:
-
Identify the peaks of famotidine and its impurities in the sample chromatogram by comparing their retention times with those of the standard chromatogram.
-
Calculate the percentage of each impurity in the sample using the peak areas and the known concentrations of the standards. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures.[16][17]
-
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is another method cited in pharmacopoeias for the identification and control of impurities. While not as quantitative as HPLC, it serves as a valuable qualitative or semi-quantitative tool.
USP TLC Method for Organic Impurities:
-
Adsorbent: Chromatographic silica (B1680970) gel mixture.[1][2]
-
Sample Solution: A solution of famotidine in a mixture of methanol (B129727) and glacial acetic acid.[1][2]
-
Standard Solutions: Dilutions of a USP Famotidine Reference Standard solution.
-
Developing Solvent System: A mixture of ethyl acetate, methanol, toluene, and ammonium (B1175870) hydroxide.[1][2]
The intensities of any secondary spots in the chromatogram of the sample solution are compared with the principal spots of the standard solutions to determine compliance with the specified limits.[1][2]
Regulatory Decision Framework for Impurity Control
The control of impurities in pharmaceuticals follows a logical framework established by regulatory bodies like the ICH. The ICH Q3A(R2) guideline provides a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances.[16][17][18]
References
- 1. scribd.com [scribd.com]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Famotidine Impurities | SynZeal [synzeal.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Famotidine EP Impurity F | 107880-74-0 | SynZeal [synzeal.com]
- 7. Famotidine EP Impurity I | SynZeal [synzeal.com]
- 8. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bsphs.org [bsphs.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Navigating the Disposal of Famotidine Impurity A: A Comprehensive Guide for Laboratory Professionals
Famotidine (B1672045) and its related compounds, including Impurity A, are not typically classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, due to the potential for harm if ingested or inhaled, and the risk of skin and eye irritation, it is prudent to manage this impurity as a chemical waste product with caution.[1][2] The overarching principle is to adhere to all applicable local, state, and federal regulations for pharmaceutical waste disposal.[3]
Key Safety and Disposal Data Summary
A thorough understanding of the safety parameters and recommended disposal methods is the first step towards responsible management of Famotidine Impurity A. The following table summarizes crucial data compiled from safety data sheets for famotidine and related compounds, as well as general pharmaceutical waste guidelines.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, impervious gloves, and safety eyewear. For solid forms, a respirator may be necessary to minimize inhalation of airborne particles.[4][5] |
| Incompatible Materials | Strong oxidizing agents.[2] |
| Spill Cleanup (Solids) | Use a damp cloth or a filtered vacuum to clean spills to control dust generation.[4] |
| Spill Cleanup (General) | Contain the spill, collect the material, and place it in an appropriately labeled, sealed container for disposal.[3] |
| Environmental Protection | Care should be taken to prevent release into the environment. Do not allow the substance to enter sewers, surface water, or ground water.[1][3] |
| Primary Disposal Method | Incineration at a licensed facility is the recommended method for non-hazardous pharmaceutical waste to ensure complete destruction.[6][7] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure substance, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).
-
Segregate this waste from general laboratory trash and other chemical waste streams. Use a dedicated, clearly labeled waste container.[8] For non-RCRA pharmaceutical waste, white containers with blue lids are often used.[6]
2. Packaging and Labeling:
-
Place solid this compound waste in a securely sealed, leak-proof container.
-
Contaminated items such as gloves and wipes should also be placed in a sealed bag or container.
-
Label the container clearly as "this compound Waste for Incineration" and include the date and any other information required by your institution's environmental health and safety (EHS) department.
3. Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[1]
-
The storage area should be well-ventilated.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE (lab coat, gloves, and safety glasses), contain the spill.
-
For solid spills, gently sweep or wipe up the material to avoid creating dust. A damp cloth can be used.[4]
-
Place all contaminated cleaning materials into the designated waste container.
-
Thoroughly clean the spill area with soap and water.
5. Final Disposal:
-
Arrange for the collection of the waste by a licensed and certified hazardous waste disposal contractor.
-
Ensure the contractor will dispose of the material via incineration, which is the recommended method for pharmaceutical waste to ensure complete destruction and prevent environmental contamination.[7][9][10]
-
Maintain all records of waste disposal as required by your institution and local regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Famotidine EP Impurity A | CAS No: 124646-10-2 [aquigenbio.com]
- 6. usbioclean.com [usbioclean.com]
- 7. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 8. trihazsolutions.com [trihazsolutions.com]
- 9. Pharmaceutical Incinerator: Efficient Waste Disposal Solutions [hrincinerator.com]
- 10. inciner8.com [inciner8.com]
Essential Safety and Handling Protocols for Famotidine Impurity A
For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds like Famotidine Impurity A is paramount. This document provides immediate and essential safety, logistical, operational, and disposal guidance based on available safety data.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear safety glasses with side shields or goggles. If splashes are likely, use of safety glasses with side-shields is recommended.[1] | To prevent contact with the eyes.[1] |
| Hand Protection | Wear suitable protective gloves. Polyvinyl chloride (PVC) gloves are a suggested material.[1] | To avoid skin contact.[1] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin contact.[2][3][4] | To minimize exposure of the skin to the chemical. |
| Respiratory Protection | Use in an area with adequate ventilation. If ventilation is insufficient, wear suitable respiratory equipment.[1] An effective dust mask is recommended if dust is generated.[5] | To avoid inhalation of vapors, mists, or dust.[1][6] |
Operational Handling and Storage
Proper operational procedures are essential to maintain a safe laboratory environment.
-
Engineering Controls : Handle the compound in a well-ventilated area.[1] The use of process enclosures, local exhaust ventilation, or a fume hood is recommended to control airborne levels.[5][6]
-
Handling Practices :
-
Storage : Store in a tightly closed, original container in a dry and well-ventilated place.[5][8] It is recommended to store at refrigerator temperatures (2-8°C) for long-term storage.[9][10] Protect from light.[5][8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal : Dispose of waste in a suitable, properly labeled container.[3] Do not allow the substance to enter sewers or bodies of water.[1] All disposal practices must be in accordance with local, state, and federal regulations.
-
Spill Cleanup : In case of a spill, contain the spillage with an inert absorbent material (e.g., sand, earth) and collect it into a suitable container for disposal.[4][6] The spill area should be cleaned immediately with a suitable decontaminant.[4]
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] If irritation persists, seek medical attention. |
| Skin Contact | Wash off immediately with plenty of water and soap.[3] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[4] |
| Inhalation | Move the exposed person to fresh air.[3] If breathing is difficult or symptoms occur, get medical advice/attention.[1] |
| Ingestion | Wash out mouth with water.[3] Seek medical attention. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial risk assessment to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. punchout.medline.com [punchout.medline.com]
- 3. lupin.com [lupin.com]
- 4. guinama.com [guinama.com]
- 5. spectrumrx.com [spectrumrx.com]
- 6. rallyinc.com [rallyinc.com]
- 7. Famotidine EP Impurity A | CAS No: 124646-10-2 [aquigenbio.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. clearsynth.com [clearsynth.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
